2-hydroxy-5-(4-methylphenyl)benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-(4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(8-11)14(16)17/h2-8,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOYUQAJKMNTAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404896 | |
| Record name | 2-hydroxy-5-(4-methylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43029-70-5 | |
| Record name | 2-hydroxy-5-(4-methylphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-hydroxy-5-(4-methylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the primary synthetic pathway for 2-hydroxy-5-(4-methylphenyl)benzoic acid, a biaryl derivative of salicylic acid. The document provides a detailed examination of the Suzuki-Miyaura cross-coupling reaction, which is the most prevalent and effective method for the synthesis of this class of compounds. This guide includes a comprehensive experimental protocol, a summary of expected quantitative data based on analogous reactions, and a visual representation of the synthetic pathway.
Core Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction creates a carbon-carbon bond between an aryl halide and an organoboron compound. For the target molecule, the key starting materials are 5-bromo-2-hydroxybenzoic acid and 4-methylphenylboronic acid.
The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst. This reaction is favored for its mild conditions and high tolerance for various functional groups.
Quantitative Data Summary
| Parameter | Value | Notes |
| Reactants | ||
| 5-Bromo-2-hydroxybenzoic acid | 1.0 mmol | Limiting reagent. |
| 4-Methylphenylboronic Acid | 1.1 - 1.5 mmol | Typically used in slight excess. |
| Catalyst | ||
| Palladium(II) Acetate (Pd(OAc)₂) | 1-5 mol% | Pre-catalyst, reduced in situ. |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1-5 mol% | Active Pd(0) catalyst. |
| Ligand (if using Pd(OAc)₂) | ||
| Triphenylphosphine (PPh₃) or other phosphine ligands | 2-10 mol% | To stabilize and activate the catalyst. |
| Base | ||
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 mmol | Common and effective base. |
| Sodium Carbonate (Na₂CO₃) | 2.0 - 3.0 mmol | Alternative inorganic base. |
| Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 mmol | Often used for more challenging couplings. |
| Solvent System | ||
| Toluene/Ethanol/Water, Dioxane/Water, or DMF/Water | Various ratios | A mixed solvent system is typical. |
| Reaction Conditions | ||
| Temperature | 80 - 110 °C | Dependent on the solvent system. |
| Reaction Time | 12 - 24 hours | Monitored by TLC or LC-MS. |
| Expected Yield | 70 - 95% | Based on analogous reactions. |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is a composite based on established procedures for similar 5-aryl salicylic acids.
Materials:
-
5-Bromo-2-hydroxybenzoic acid
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxybenzoic acid (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.03 equiv) and triphenylphosphine (0.06 equiv) in a small amount of toluene. Add this catalyst mixture to the reaction flask.
-
Solvent Addition and Degassing: Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 5-bromo-2-hydroxybenzoic acid. Degas the reaction mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x). Combine all organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound.
Mandatory Visualization
Caption: Suzuki-Miyaura synthesis of this compound.
An In-depth Technical Guide to the Physicochemical Properties of 2-hydroxy-5-(p-tolyl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the physicochemical properties of 2-hydroxy-5-(p-tolyl)benzoic acid. Extensive research of available scientific literature and chemical databases indicates that this specific compound is not widely studied, and as a result, there is a significant lack of direct experimental data on its properties. This document addresses this data scarcity by presenting information on closely related chemical analogs. While this information can offer valuable insights, it is crucial to note that these are distinct molecules and their properties may not be directly extrapolated to 2-hydroxy-5-(p-tolyl)benzoic acid.
Introduction to 2-hydroxy-5-(p-tolyl)benzoic acid
2-hydroxy-5-(p-tolyl)benzoic acid is a derivative of salicylic acid, featuring a p-tolyl group substituted at the 5-position of the benzene ring. Its chemical structure suggests potential applications in medicinal chemistry, leveraging the established biological activities of the salicylate scaffold. However, a thorough investigation reveals a notable absence of dedicated studies on this particular molecule.
Physicochemical Properties
Due to the lack of direct experimental data for 2-hydroxy-5-(p-tolyl)benzoic acid, this section presents a summary of the physicochemical properties of structurally similar compounds. These analogs provide a basis for understanding the potential characteristics of the target molecule.
Table 1: Physicochemical Data of Compounds Structurally Related to 2-hydroxy-5-(p-tolyl)benzoic acid
| Property | 2-hydroxy-5-methylbenzoic acid | 2-Hydroxy-4-methylbenzoic acid (2-Hydroxy-p-toluic acid) | p-Toluic acid |
| Molecular Formula | C8H8O3[1] | C8H8O3[2] | C8H8O2[3][4] |
| Molecular Weight | 152.15 g/mol [1] | 152.15 g/mol [2] | 136.15 g/mol [3][4] |
| Melting Point | 153 °C[5] | Not Available | 177-180 °C[3] |
| Boiling Point | Not Available | Not Available | 274-275 °C[3] |
| Solubility in Water | Slightly soluble | Not Available | <0.1 g/100 mL at 19 °C[3] |
| pKa | Not Available | Not Available | 4.36 at 25 °C[3] |
| LogP | 2.78[5] | Not Available | 2.44[3] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of 2-hydroxy-5-(p-tolyl)benzoic acid are not available due to the absence of published research on this compound. However, standard methodologies for characterizing similar organic acids are well-established.
General Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow that would be employed to characterize a novel compound like 2-hydroxy-5-(p-tolyl)benzoic acid.
Caption: General workflow for synthesis and physicochemical characterization.
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathways have been elucidated for 2-hydroxy-5-(p-tolyl)benzoic acid, the broader class of hydroxybenzoic acids is known to possess various biological effects, including anti-inflammatory and antimicrobial properties.[6][7][8] Derivatives of hydroxybenzoic acids have been investigated for their potential to modulate inflammatory pathways.
Hypothetical Anti-Inflammatory Signaling Pathway
Given the structural similarity to salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID), it is plausible that 2-hydroxy-5-(p-tolyl)benzoic acid could interact with inflammatory signaling pathways. A simplified, hypothetical pathway is depicted below.
Caption: A simplified, hypothetical anti-inflammatory signaling pathway.
Conclusion and Future Directions
This technical guide highlights the significant gap in the scientific literature regarding the physicochemical properties of 2-hydroxy-5-(p-tolyl)benzoic acid. The information compiled from structurally related compounds provides a preliminary basis for understanding its potential characteristics. Future research should focus on the synthesis and comprehensive experimental characterization of this compound to validate these estimations and explore its potential biological activities. Such studies would be invaluable for researchers and drug development professionals interested in novel salicylate derivatives.
References
- 1. 2-Hydroxy-5-methylbenzoic acid(89-56-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 2-Hydroxy-p-toluic acid | C8H8O3 | CID 5788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Toluic acid | 99-94-5 [chemicalbook.com]
- 4. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 5. 2-hydroxy-5-methylbenzoic acid [stenutz.eu]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
In-depth Technical Guide: 2-hydroxy-5-(4-methylphenyl)benzoic acid
This guide, therefore, will focus on the synthesis and general properties that can be inferred from related chemical structures. The information presented is intended for researchers, scientists, and drug development professionals and should be used as a foundational reference for further investigation.
Chemical Properties and Data
Due to the limited information on the specific target compound, the following table summarizes key data for the closely related analog, 2-(p-tolyl)benzoic acid, which can serve as a preliminary reference.
| Property | Value | Reference |
| IUPAC Name | 2-(4-methylphenyl)benzoic acid | [1][2] |
| Synonyms | 2-(p-Tolyl)benzoic Acid, 4'-Methyl-2-biphenylcarboxylic acid | [2] |
| CAS Number | 7148-03-0 | [1][2] |
| Molecular Formula | C₁₄H₁₂O₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 145.0-147.5 °C |
Synthesis Protocols
The synthesis of biphenyl carboxylic acids often involves cross-coupling reactions. A plausible synthetic route for 2-hydroxy-5-(4-methylphenyl)benzoic acid would likely adapt established methods for similar compounds. Below is a detailed, generalized experimental protocol based on the synthesis of 2-(p-tolyl)benzoic acid.
Synthesis of 2-(p-tolyl)benzoic acid via Suzuki Coupling
This method involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.
Materials:
-
2-Bromo-5-hydroxybenzoic acid
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-5-hydroxybenzoic acid (1 equivalent), 4-methylphenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.
-
Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl until the pH is approximately 2-3.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.
-
Crystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Logical Relationship of Synthesis
The following diagram illustrates the logical flow of the Suzuki coupling reaction for the synthesis of the target compound.
Caption: Suzuki coupling reaction workflow for synthesis.
Potential Signaling Pathways and Applications
Given the structural similarity to other non-steroidal anti-inflammatory drugs (NSAIDs) that are derivatives of salicylic acid, it is plausible that this compound could exhibit inhibitory effects on cyclooxygenase (COX) enzymes.
Hypothesized Mechanism of Action: COX Inhibition
The diagram below outlines the hypothesized signaling pathway involving COX inhibition.
Caption: Hypothesized COX inhibition pathway.
Further research, including in vitro and in vivo studies, would be necessary to validate these hypotheses and fully characterize the pharmacological profile of this compound. This would involve enzyme inhibition assays, cell-based assays to measure prostaglandin production, and animal models of inflammation and pain.
References
An In-depth Technical Guide to the Molecular Structure of 2-hydroxy-5-(4-methylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of 2-hydroxy-5-(4-methylphenyl)benzoic acid. While direct experimental data for this specific compound is limited in publicly available literature, this document compiles known information for structurally related compounds and provides predicted data to offer a thorough understanding for research and development purposes.
Molecular Structure and Chemical Properties
This compound, also known as 5-(p-tolyl)salicylic acid, is an aromatic carboxylic acid. Its structure features a salicylic acid core with a 4-methylphenyl (p-tolyl) group attached at the 5-position.
Chemical Structure:
Molecular Structure of this compound.
Table 1: Chemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol |
| IUPAC Name | This compound |
| Synonyms | 5-(p-tolyl)salicylic acid |
| CAS Number | Not available |
Spectroscopic Data (Predicted and Comparative)
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | s | 1H | -COOH |
| ~9.8 | s | 1H | -OH |
| ~7.8 | d | 1H | H-6 |
| ~7.5 | dd | 1H | H-4 |
| ~7.4 | d | 2H | H-2', H-6' |
| ~7.2 | d | 2H | H-3', H-5' |
| ~7.0 | d | 1H | H-3 |
| ~2.3 | s | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~172.0 | -COOH |
| ~158.0 | C-2 |
| ~138.0 | C-4' |
| ~136.0 | C-1' |
| ~132.0 | C-5 |
| ~130.0 | C-4 |
| ~129.5 | C-3', C-5' |
| ~126.0 | C-2', C-6' |
| ~122.0 | C-6 |
| ~118.0 | C-1 |
| ~116.0 | C-3 |
| ~20.5 | -CH₃ |
Table 4: Comparative Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Compound |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Benzoic Acid |
| C-H (Aromatic) | 3100-3000 | Benzoic Acid |
| C=O (Carboxylic Acid) | 1700-1680 | Benzoic Acid |
| C=C (Aromatic) | 1600-1450 | Benzoic Acid |
| C-O (Phenol) | 1250-1180 | 4-Hydroxybenzoic Acid |
| O-H (Phenol) | 3600-3200 (broad) | 4-Hydroxybenzoic Acid |
Table 5: Comparative Mass Spectrometry Data
| Ion | m/z | Reference Compound |
| [M]⁺ | 228 | (Predicted for target) |
| [M-H₂O]⁺ | 210 | (Predicted for target) |
| [M-COOH]⁺ | 183 | (Predicted for target) |
| [M]⁺ | 166 | Methyl 2-hydroxy-5-methylbenzoate |
| [M-OCH₃]⁺ | 135 | Methyl 2-hydroxy-5-methylbenzoate |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route for this compound is via a Suzuki coupling reaction, a common method for forming carbon-carbon bonds between aromatic rings.[1]
Proposed synthesis workflow for this compound.
Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 5-bromosalicylic acid (1 equivalent) and 4-methylphenylboronic acid (1.2 equivalents) in a 2:1:1 mixture of toluene, ethanol, and 2M aqueous sodium carbonate solution.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M hydrochloric acid (HCl) until a precipitate forms.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Biological Activity and Signaling Pathways
While the specific biological activities of this compound have not been extensively reported, its structural similarity to other salicylic acid derivatives suggests potential roles in several biological processes.
Cyclooxygenase (COX) Inhibition
Salicylic acid and its derivatives are well-known for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[2][3] Specifically, they can suppress the induction of COX-2, an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[3][4][5][6] The presence of the bulky hydrophobic 4-methylphenyl group at the 5-position may influence its binding affinity and selectivity for COX isoenzymes.
Hypothesized inhibition of the COX-2 pathway.
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism.[7][8][9] Dysregulation of this pathway is implicated in various diseases, including cancer. Some phenolic compounds have been shown to modulate the PI3K/Akt pathway.[7][8][10] It is plausible that this compound could interact with components of this pathway, potentially leading to anti-proliferative or pro-apoptotic effects in certain cell types.
References
- 1. researchgate.net [researchgate.net]
- 2. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor [jstage.jst.go.jp]
- 6. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 2-hydroxy-5-(4-methylphenyl)benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential biological activities of 2-hydroxy-5-(4-methylphenyl)benzoic acid and its derivatives. While direct experimental data for this specific parent compound is limited in publicly available literature, this document extrapolates from research on structurally similar 5-aryl salicylic acid derivatives to predict and detail its likely pharmacological profile. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into potential therapeutic applications, experimental design, and mechanistic pathways.
Core Molecular Structure and Rationale for Predicted Bioactivity
The core structure, this compound, also known as 5-(p-tolyl)salicylic acid, combines the well-established pharmacophore of salicylic acid with a 4-methylphenyl (p-tolyl) group at the 5-position. Salicylic acid and its derivatives are renowned for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The introduction of an aryl substituent at the 5-position can significantly modulate this activity and introduce new pharmacological effects. The tolyl group, in particular, may influence the molecule's lipophilicity, steric interactions with target enzymes, and overall pharmacokinetic profile, making this class of compounds a promising area for therapeutic investigation.
Predicted Biological Activities and Quantitative Data from Analogous Compounds
Based on the biological evaluation of structurally related 5-aryl salicylic acid derivatives, the following activities are anticipated for this compound and its derivatives. The subsequent tables summarize quantitative data from these analogous compounds to provide a comparative baseline.
Anti-inflammatory Activity
Derivatives of salicylic acid are well-documented for their anti-inflammatory effects, largely attributed to the inhibition of COX enzymes, which are pivotal in the inflammatory cascade. The presence of a bulky substituent at the 5-position can enhance the selectivity for COX-2 over COX-1, potentially leading to a better safety profile with reduced gastrointestinal side effects.
| Compound Type | Assay | Target | Activity (IC50/Inhibition %) | Reference Compound |
| Acyl Salicylic Acid Derivatives | COX-2 Inhibition | COX-2 | ED50 < 0.39 mmol/kg (in vivo) | Aspirin |
| Salicylic Acid Phenylethyl Ester (SAPE) | COX-2 Inhibition | COX-2 | 79.42% inhibition at 100 µg/ml | Salicylic Acid (68.13%), Indomethacin (65.69%)[1] |
| Salicylate Derivatives with Piperazine Moiety | Carrageenan-induced paw edema | Inflammation | Higher than aspirin (in vivo) | Aspirin, Indomethacin[2] |
| Acetyl Salicylic Acid Amide Derivatives | HRBC membrane stabilization | Inflammation | AM1: 67.34%, AM2: 27.88% | Aspirin (64.56%)[3] |
Anticancer Activity
Several benzoic acid and salicylic acid derivatives have demonstrated promising anticancer activity against various human cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
| Compound Type | Cell Line | Activity (IC50) | Reference Compound |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 µM | 5-fluro uracil[4] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | MCF-7 (Breast cancer) | 15.6 µM and 18.7 µM | Doxorubicin[4] |
| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivatives | Human colorectal cancer | 4.53 µM and 5.85 µM | 5-Fluorouracil[4] |
| Quinazolinone derivatives from 2-amino benzoic acid | MCF-7 (Breast cancer) | 100 µM/ml | Not specified[4] |
| 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid | A549 (Lung cancer), Caco2 (Colorectal cancer) | 239.88 µM | Not specified[4] |
Antimicrobial Activity
The antimicrobial potential of phenolic acids and their derivatives is well-established. They can act against a broad spectrum of bacteria and fungi, with their efficacy often dependent on the substitution pattern on the aromatic ring.
| Compound Type | Bacterial Strain | Activity (MIC) |
| Salicylic acid | Escherichia coli, Pseudomonas aeruginosa | 250–500 μg/mL[5] |
| Enterococcus faecalis, Staphylococcus aureus | 500 μg/mL[5] | |
| Azosalicylic acid analogs | Various bacterial strains | 31.25 μg/mL[6] |
| N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL[7] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | Staphylococcus aureus, Bacillus subtilis | 125 µg/mL[8] |
Experimental Protocols for Key Biological Assays
The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound derivatives, based on protocols described for analogous compounds.
In Vitro Anti-inflammatory Activity: Human Red Blood Cell (HRBC) Membrane Stabilization Method
This assay assesses the anti-inflammatory activity of a compound by measuring its ability to stabilize the membrane of red blood cells when subjected to hypotonic stress, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions.
Protocol:
-
Preparation of HRBC Suspension: Collect fresh whole blood from a healthy volunteer and mix with an equal volume of Alsever's solution (2.05% glucose, 0.8% sodium citrate, 0.055% citric acid, and 0.42% sodium chloride in water). Centrifuge the mixture at 3000 rpm for 10 minutes. Discard the supernatant and wash the packed red blood cells with isosaline solution. Prepare a 10% v/v suspension of the packed cells in isosaline.[3][9]
-
Assay Mixture Preparation: Prepare test samples by mixing 1 ml of phosphate buffer, 2 ml of hyposaline, and 0.5 ml of the HRBC suspension with the test compound at various concentrations. A control is prepared without the test compound, and a standard anti-inflammatory drug (e.g., sodium diclofenac) is used as a positive control.[9]
-
Incubation and Centrifugation: Incubate all assay mixtures at 36.5°C for 30 minutes. After incubation, centrifuge the mixtures at 3000 rpm for 10 minutes.[9]
-
Spectrophotometric Analysis: Carefully collect the supernatant and estimate the hemoglobin content using a spectrophotometer at 560 nm.[10]
-
Calculation of Protection: The percentage of hemolysis protection is calculated using the following formula, assuming the hemolysis in the control group is 100%: % Protection = 100 - [(Optical Density of Test Sample / Optical Density of Control) x 100]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Use healthy albino rats of either sex, acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound and a standard drug (e.g., Ibuprofen) orally or intraperitoneally at a specified dose. The control group receives the vehicle only.
-
Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[11]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.
Antimicrobial Activity: Micro-dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and a typical experimental workflow relevant to the study of this compound derivatives.
Caption: Simplified Cyclooxygenase (COX) Pathway and the inhibitory action of salicylic acid derivatives.
References
- 1. Synthesis of salicylic acid phenylethyl ester (SAPE) and its implication in immunomodulatory and anticancer roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 5. Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 10. Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives and Determine Their In Vitro Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 11. Synthesis, in-vitro, in-vivo anti-inflammatory activities and molecular docking studies of acyl and salicylic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action of 2-hydroxy-5-(4-methylphenyl)benzoic acid
An In-Depth Technical Guide on the Core Mechanism of Action of 2-hydroxy-5-(4-methylphenyl)benzoic Acid
Disclaimer: this compound is a specific chemical entity. As of the latest literature review, extensive public domain data detailing a specific, well-characterized mechanism of action for this particular compound is limited. The following guide synthesizes available information on structurally similar compounds and outlines a plausible mechanism of action based on established biochemical principles. The experimental data and protocols presented are representative examples of the methodologies that would be employed to elucidate and confirm its biological activity.
Executive Summary
This compound, a derivative of salicylic acid, is postulated to function as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This mechanism of action is inferred from its structural homology to known non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the bulky 4-methylphenyl substituent is hypothesized to confer selectivity for the COX-2 isoform over the constitutively expressed COX-1. By inhibiting COX-2, the compound effectively blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. This technical guide will provide an in-depth analysis of this proposed mechanism, supported by representative data and detailed experimental protocols.
Proposed Mechanism of Action: Selective COX-2 Inhibition
The primary proposed mechanism of action for this compound is the selective inhibition of the COX-2 enzyme. The COX enzyme family (COX-1 and COX-2) are key enzymes in the prostaglandin synthesis pathway. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions such as gastric protection and platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.
The inhibition of COX-2 by this compound is thought to occur through the binding of the compound to the active site of the enzyme, thereby preventing the entry of the natural substrate, arachidonic acid. This blockade leads to a reduction in the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), which are potent mediators of inflammation, pain, and fever. The selectivity for COX-2 is attributed to the larger and more flexible active site of the COX-2 enzyme compared to COX-1, which can accommodate the bulkier 4-methylphenyl group of the inhibitor.
Signaling Pathway
The following diagram illustrates the proposed within the prostaglandin synthesis pathway.
Caption: Proposed inhibitory action on the COX-2 pathway.
Quantitative Data
The following tables summarize representative quantitative data that would be generated to characterize the potency and selectivity of this compound.
Table 1: In Vitro COX-1/COX-2 Inhibition
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | 15.2 | 0.3 | 50.7 |
| Celecoxib (Positive Control) | 15.0 | 0.04 | 375 |
| Ibuprofen (Non-selective Control) | 5.1 | 12.8 | 0.4 |
Table 2: Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model in Rats
| Treatment Group (Dose) | Paw Volume Increase (%) at 3h | Inhibition of Edema (%) |
| Vehicle Control | 75.4 ± 5.1 | - |
| This compound (10 mg/kg) | 42.1 ± 3.8 | 44.2 |
| This compound (30 mg/kg) | 28.9 ± 2.9 | 61.7 |
| Celecoxib (10 mg/kg) | 35.2 ± 3.5 | 53.3 |
Experimental Protocols
Detailed methodologies for key experiments to determine the mechanism of action are provided below.
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against purified human recombinant COX-1 and COX-2 enzymes.
Principle: This assay measures the initial rate of oxygen consumption by the COX enzyme during the conversion of arachidonic acid to prostaglandin G₂. The inhibition of this activity by the test compound is quantified.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Glutathione (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (this compound)
-
Oxygen electrode or a suitable colorimetric/fluorometric detection system
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a reaction vessel, combine the assay buffer, heme, glutathione, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound dilution or vehicle control and incubate for a specified time (e.g., 10 minutes) at the reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the rate of oxygen consumption or the production of a downstream product for a set period.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: In Vitro COX Inhibition Assay
Spectroscopic and Synthetic Profile of 2-Hydroxy-4-methylbenzoic Acid: A Technical Guide
This technical guide provides a detailed overview of the spectroscopic properties, synthesis, and analysis of 2-hydroxy-4-methylbenzoic acid, a compound of interest in pharmaceutical and chemical research. The information is intended for researchers, scientists, and professionals in drug development.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-hydroxy-4-methylbenzoic acid.
Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio of a compound, confirming its molecular weight and fragmentation pattern.
| Technique | Ionization Mode | Key Fragments (m/z) | Reference |
| GC-MS | Electron Ionization (EI) | 152 (M+), 134, 105 | [1] |
| MS/MS | Ion Trap | Precursor: 153.0546, Fragments: 135, 125.1, 109.1 | [1] |
| MS/MS | Ion Trap | Precursor: [M-H]⁻ 151.0401, Fragments: 107, 107.9, 152 | [1] |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.
| Technique | Sample Preparation | Key Absorption Bands (cm⁻¹) | Interpretation | Reference |
| FTIR | KBr-Pellet | Broad peak (approx. 2500-3300) | O-H stretch (carboxylic acid) | [1] |
| FTIR | KBr-Pellet | ~1650-1700 | C=O stretch (carboxylic acid) | [1] |
| FTIR | KBr-Pellet | Aromatic C-H and C=C stretches | Aromatic Ring | [1] |
| ATR-IR | Neat | Not specified | - | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. While specific peak assignments for 2-hydroxy-4-methylbenzoic acid were not found in the provided search results, a representative ¹H NMR spectrum for a similar compound, 4-methylbenzoic acid (p-toluic acid), is presented for illustrative purposes.[2]
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| ¹H | DMSO-d₆ | 12.80 | s | 1H | -COOH | [2] |
| ¹H | DMSO-d₆ | 7.84 | d | 2H | Aromatic CH | [2] |
| ¹H | DMSO-d₆ | 7.29 | d | 2H | Aromatic CH | [2] |
| ¹H | DMSO-d₆ | 2.36 | s | 3H | -CH₃ | [2] |
Note: The spectrum for 2-hydroxy-4-methylbenzoic acid would show a different splitting pattern for the aromatic protons due to the presence of the hydroxyl group.
Experimental Protocols
Synthesis of 2-Hydroxy-4-methylbenzoic Acid (p-Cresotinic Acid)
This compound can be prepared via the carbonation of p-cresol (Kolbe-Schmitt reaction).[3]
Procedure:
-
Dry, powdered potassium p-cresoxide is placed in a pressure bomb.
-
Carbon dioxide is introduced into the bomb until a pressure of 10 atm is reached.
-
The reaction vessel is heated to 175 °C for 24 hours.
-
After cooling, the crude product is purified as described in the cited literature to yield 2-hydroxy-4-methylbenzoic acid.[3]
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [4]
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: A standard NMR spectrometer (e.g., Bruker Avance-400, 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard such as tetramethylsilane (TMS).
2.2.2. Infrared (IR) Spectroscopy [1]
-
Sample Preparation (KBr Pellet Technique): Mix a small amount of the dry sample with potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., Bruker IFS 85).
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
2.2.3. Mass Spectrometry (GC-MS) [1]
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent.
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Data Acquisition: The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer for ionization (typically electron ionization) and detection.
Visualizations
Synthesis Workflow
The following diagram illustrates the synthesis of 2-hydroxy-4-methylbenzoic acid.
Caption: Synthesis workflow for 2-hydroxy-4-methylbenzoic acid.
Spectroscopic Analysis Workflow
This diagram outlines the process for the spectroscopic characterization of the synthesized compound.
Caption: Workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Synthesis of 2-hydroxy-5-(4-methylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 2-hydroxy-5-(4-methylphenyl)benzoic acid, a valuable biaryl compound with potential applications in medicinal chemistry and materials science. This document details two primary synthetic strategies: a Suzuki-Miyaura coupling approach and a Kolbe-Schmitt carboxylation pathway. Each method is presented with detailed experimental protocols, comparative data, and mechanistic diagrams to facilitate laboratory application.
Core Synthetic Strategies
Two principal retrosynthetic analyses for this compound are outlined below. The Suzuki-Miyaura coupling is presented as the primary and more direct route, while the Kolbe-Schmitt carboxylation offers a viable alternative.
Route 1: Suzuki-Miyaura Coupling (Primary Route)
This approach involves the palladium-catalyzed cross-coupling of a protected 5-bromosalicylic acid derivative with 4-tolylboronic acid, followed by deprotection (hydrolysis) to yield the final product. This method is highly efficient for the formation of the biaryl carbon-carbon bond.
Route 2: Kolbe-Schmitt Carboxylation (Alternative Route)
This pathway begins with the synthesis of the precursor 4-hydroxy-4'-methylbiphenyl, which is then carboxylated in the ortho-position to the hydroxyl group using the Kolbe-Schmitt reaction.
Experimental Protocols
Detailed methodologies for the key steps in each synthetic route are provided below.
Route 1: Suzuki-Miyaura Coupling
This route is a two-step process involving the formation of the methyl ester of the target compound via Suzuki-Miyaura coupling, followed by hydrolysis to the carboxylic acid.
Step 1: Synthesis of Methyl 2-hydroxy-5-(4-methylphenyl)benzoate
Reaction Principle: A palladium-catalyzed Suzuki-Miyaura coupling reaction between methyl 5-bromosalicylate and 4-tolylboronic acid.
Materials:
-
Methyl 5-bromosalicylate
-
4-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 5-bromosalicylate (1.0 equiv.), 4-tolylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), SPhos (0.04 equiv.), and potassium phosphate (2.0 equiv.).
-
Add anhydrous toluene and degassed water to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the methyl 5-bromosalicylate) in a ratio of approximately 5:1 (toluene:water).
-
Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford methyl 2-hydroxy-5-(4-methylphenyl)benzoate.
Step 2: Hydrolysis of Methyl 2-hydroxy-5-(4-methylphenyl)benzoate
Reaction Principle: Base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl 2-hydroxy-5-(4-methylphenyl)benzoate
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Standard laboratory glassware
Procedure:
-
Dissolve methyl 2-hydroxy-5-(4-methylphenyl)benzoate (1.0 equiv.) in methanol in a round-bottom flask.
-
Add an aqueous solution of potassium hydroxide (e.g., 30% w/v, 2.5 equiv.).
-
Heat the mixture at reflux (approximately 80 °C) for 10 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and evaporate the methanol under reduced pressure.
-
Dilute the residue with water and acidify to a pH of approximately 2 with 1 M HCl.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Route 2: Kolbe-Schmitt Carboxylation
This alternative route involves the initial synthesis of a biaryl phenol, followed by carboxylation.
Step 1: Synthesis of 4-hydroxy-4'-methylbiphenyl
Reaction Principle: A Suzuki-Miyaura coupling between 4-bromophenol and 4-tolylboronic acid.
Materials:
-
4-Bromophenol
-
4-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, combine 4-bromophenol (1.0 equiv.), 4-tolylboronic acid (1.2 equiv.), palladium(II) acetate (0.03 equiv.), triphenylphosphine (0.12 equiv.), and sodium carbonate (2.0 equiv.).
-
Add a mixture of DME and water (e.g., 4:1 ratio).
-
Heat the mixture to reflux (approximately 85 °C) under a nitrogen atmosphere for 12 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 4-hydroxy-4'-methylbiphenyl.
Step 2: Carboxylation of 4-hydroxy-4'-methylbiphenyl
Reaction Principle: The Kolbe-Schmitt reaction introduces a carboxyl group ortho to the hydroxyl group of the phenol.
Materials:
-
4-hydroxy-4'-methylbiphenyl
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO₂), high pressure
-
Sulfuric acid (H₂SO₄)
-
Autoclave or high-pressure reactor
Procedure:
-
Treat 4-hydroxy-4'-methylbiphenyl with an equimolar amount of sodium hydroxide to form the sodium phenoxide salt. The water is typically removed by heating under vacuum.
-
Place the dry sodium phenoxide in a high-pressure autoclave.
-
Heat the vessel to 125 °C and introduce carbon dioxide under high pressure (100 atm).[1]
-
Maintain the reaction conditions for several hours.
-
After cooling and releasing the pressure, dissolve the resulting sodium salicylate derivative in water.
-
Acidify the solution with sulfuric acid to precipitate the this compound.
-
Collect the product by filtration, wash with water, and dry.
Data Presentation
The following tables summarize representative quantitative data for the key reactions based on analogous transformations reported in the literature.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl 5-bromosalicylate | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | ~90 (estimated) | Analogous to[2] |
| 2 | 4-Bromophenol | Phenylboronic acid | Pd(OAc)₂ (2) | None | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 12 | 95 | [3] |
| 3 | 5-Bromosalicylaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 4 | 92 | [4] |
Table 2: Hydrolysis of Benzoic Acid Esters
| Entry | Substrate | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl 2-hydroxy-5-(substituted)benzoate | KOH (2.5) | MeOH/H₂O | 80 | 10 | >95 (typical) | General procedure[5] |
| 2 | Methyl 4-bromo-2-methylbenzoate (ester hydrolysis as part of a multi-step synthesis) | - | - | - | - | - | [6] |
Table 3: Kolbe-Schmitt Carboxylation of Phenols
| Entry | Phenol | Base | CO₂ Pressure | Temp (°C) | Product | Yield (%) | Reference |
| 1 | Phenol | NaOH | 100 atm | 125 | Salicylic acid | ~90 | [1] |
| 2 | Phenol | KOH | High | High | 4-Hydroxybenzoic acid | High | [1] |
| 3 | 4-hydroxy-4'-methylbiphenyl | NaOH | 100 atm | 125 | This compound | Not reported (proposed) | Based on[1] |
Mandatory Visualization
The following diagrams illustrate the synthetic pathways and logical relationships described in this guide.
Caption: Synthetic pathway for Route 1: Suzuki-Miyaura Coupling.
Caption: Synthetic pathway for Route 2: Kolbe-Schmitt Carboxylation.
Caption: Experimental workflow for the Suzuki-Miyaura coupling route.
References
Methodological & Application
Application Note: HPLC Analysis of 2-Hydroxy-5-(4-methylphenyl)benzoic Acid
An High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-hydroxy-5-(4-methylphenyl)benzoic acid has been developed and is detailed below. This application note provides a comprehensive protocol suitable for researchers, scientists, and professionals in drug development.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. A reliable and accurate analytical method is crucial for monitoring its purity, stability, and concentration in different matrices. This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is demonstrated to be simple, rapid, and suitable for quality control and research purposes.
Materials and Methods
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a photodiode array (PDA) or UV-Vis detector.
-
Data acquisition and processing software.
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (≥98%)
-
This compound reference standard
Chromatographic Conditions:
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Experimental Protocols
1. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Preparation of Sample Solutions:
-
Accurately weigh a suitable amount of the sample containing this compound and dissolve it in methanol to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. System Suitability:
-
Before starting the analysis, perform at least five replicate injections of a working standard solution (e.g., 20 µg/mL).
-
The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.
4. Analysis Procedure:
-
Inject 10 µL of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area for the analyte.
5. Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression.
Method Validation Summary
The described method should be validated according to ICH guidelines. A summary of typical validation parameters is provided below.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification | Signal-to-Noise ratio of 10:1 |
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Application Notes and Protocols for the 1H NMR Spectrum Analysis of 2-hydroxy-5-(4-methylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-hydroxy-5-(4-methylphenyl)benzoic acid. This document includes a predicted spectral data summary, a comprehensive experimental protocol for sample preparation, and an interpretation of the spectrum to confirm the molecular structure.
Introduction
This compound is a derivative of salicylic acid and possesses a biphenyl scaffold, a common motif in medicinal chemistry. The structural elucidation and purity assessment of this compound are critical for its potential applications in drug discovery and development. 1H NMR spectroscopy is a primary analytical technique for unambiguously determining its chemical structure by providing detailed information about the electronic environment of each proton in the molecule.
Predicted 1H NMR Spectral Data
The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are based on the analysis of its constituent chemical moieties, including salicylic acid and a 4-methylphenyl group, and spectral data from similar compounds. The spectrum is predicted for a sample dissolved in a deuterated solvent such as DMSO-d6.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | ~ 7.10 | Doublet (d) | 1H |
| H-4 | ~ 7.65 | Doublet of Doublets (dd) | 1H |
| H-6 | ~ 8.00 | Doublet (d) | 1H |
| H-2', H-6' | ~ 7.45 | Doublet (d) | 2H |
| H-3', H-5' | ~ 7.25 | Doublet (d) | 2H |
| -CH₃ | ~ 2.35 | Singlet (s) | 3H |
| -OH | ~ 10.0 - 11.0 | Broad Singlet (br s) | 1H |
| -COOH | ~ 12.0 - 13.0 | Broad Singlet (br s) | 1H |
Experimental Protocol: 1H NMR Sample Preparation
This protocol outlines the standard procedure for preparing a sample of this compound for 1H NMR analysis.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d6, CDCl₃), 0.6-0.7 mL
-
5 mm NMR tube
-
Vial
-
Pasteur pipette
-
Glass wool
-
Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used for referencing)
Procedure:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d6) to the vial.
-
Mixing: Gently swirl or vortex the vial to ensure the complete dissolution of the solid. The solution should be clear and free of any visible particles.
-
Filtration: To remove any particulate matter that could adversely affect the spectral resolution, filter the solution. Place a small, tight plug of glass wool into a Pasteur pipette.
-
Sample Transfer: Using the Pasteur pipette with the glass wool filter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Volume Adjustment: Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Instrument Setup: The prepared sample is now ready for analysis. Standard 1H NMR acquisition parameters on a 400 MHz or higher spectrometer are typically employed.
Data Acquisition and Processing
The 1H NMR spectrum should be acquired at room temperature. A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio. The acquired Free Induction Decay (FID) is then Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (TMS at 0.00 ppm).
Spectral Interpretation and Structure Confirmation
The predicted 1H NMR spectrum provides a clear fingerprint for the structure of this compound.
-
Aromatic Protons (Salicylic Acid Moiety): The three protons on the salicylic acid ring (H-3, H-4, and H-6) are expected to appear as distinct signals in the aromatic region. H-6, being ortho to the electron-withdrawing carboxylic acid group, will be the most deshielded and appear furthest downfield as a doublet. H-4 will likely appear as a doublet of doublets due to coupling with both H-3 and H-6. H-3, ortho to the electron-donating hydroxyl group, will be the most shielded of the three and appear furthest upfield as a doublet.
-
Aromatic Protons (4-Methylphenyl Moiety): The four protons of the 4-methylphenyl group will appear as two doublets (an AA'BB' system), characteristic of a para-substituted benzene ring. The protons ortho to the other phenyl ring (H-2' and H-6') and the protons meta (H-3' and H-5') will each give a signal integrating to two protons.
-
Methyl Protons: The methyl group (-CH₃) on the p-tolyl substituent will give a characteristic singlet at approximately 2.35 ppm, integrating to three protons.
-
Labile Protons: The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are acidic and will appear as broad singlets at the downfield end of the spectrum. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature. In DMSO-d6, these protons are typically well-resolved.
The integration of each signal corresponds to the number of protons it represents, further confirming the assignments. The observed splitting patterns (multiplicity) are due to spin-spin coupling between neighboring non-equivalent protons and provide valuable information about the connectivity of the atoms in the molecule.
Visualization of Molecular Structure and Proton Assignments
The following diagram illustrates the chemical structure of this compound with the assigned proton labels corresponding to the data presented in the table.
Caption: Molecular structure of this compound with proton assignments.
Conclusion
The 1H NMR spectrum provides an unambiguous confirmation of the chemical structure of this compound. The predicted chemical shifts, multiplicities, and integrations of the proton signals are consistent with the assigned structure. This analytical data is fundamental for ensuring the identity and purity of the compound in research and drug development settings.
Application Note: High-Throughput Analysis of 2-hydroxy-5-(4-methylphenyl)benzoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-hydroxy-5-(4-methylphenyl)benzoic acid is a small aromatic organic acid. Its structure, featuring both a carboxylic acid and a phenolic hydroxyl group, makes it amenable to analysis by reversed-phase liquid chromatography coupled with mass spectrometry. This application note details a robust and sensitive method for the quantification of this compound in a biological matrix (plasma) using LC-MS/MS. The method is suitable for applications in drug metabolism, pharmacokinetics (DMPK), and toxicology studies where accurate measurement of small molecule analytes is critical.
The acidic nature of the molecule allows for efficient deprotonation, making electrospray ionization (ESI) in negative mode a highly effective technique for generating the precursor ion for MS/MS analysis.[1] The fragmentation of benzoic acid derivatives is well-characterized, typically involving the loss of carbon dioxide (CO₂), which provides a specific transition for multiple reaction monitoring (MRM) assays.[2][3]
Experimental Protocols
1. Sample Preparation: Protein Precipitation
For the analysis of the target compound in plasma, a simple and rapid protein precipitation method is employed to remove larger macromolecules that can interfere with the analysis and contaminate the LC-MS system.[4][5][6]
-
Reagents:
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Human Plasma (or other relevant biological matrix)
-
-
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[4]
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis. This step helps avoid injecting precipitated proteins, which could clog the chromatography system.[5]
-
2. Liquid Chromatography (LC)
Reversed-phase chromatography is used to separate the analyte from other matrix components.
| Parameter | Value |
| HPLC System | Standard High-Performance Liquid Chromatography System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry (MS)
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Carboxylic acids readily form [M-H]⁻ ions in negative ESI mode.[1]
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument Dependent |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The chemical formula for this compound is C₁₄H₁₂O₃, with a molecular weight of 228.24 g/mol . The monoisotopic mass is 228.0786 Da. The MRM transitions are selected based on the precursor ion and its most stable product ions. For aromatic carboxylic acids, a common fragmentation pathway is the loss of CO₂ (44 Da).[2][3]
| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 227.07 | 183.08 ([M-H-CO₂]⁻) | 15 |
| This compound | 227.07 | 155.08 ([M-H-CO₂-CO]⁻) | 25 |
| Internal Standard (IS) | Analyte-specific | Analyte-specific | Analyte-specific |
Visualizations
dot digraph "Experimental_Workflow" { graph [ rankdir="LR", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=1.2, size="10,5!", ratio="auto", dpi=72, labelloc="t", label="Experimental Workflow for LC-MS/MS Analysis", fontcolor="#202124" ];
node [ shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1" ];
subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#FFFFFF"; fontcolor="#202124"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Plasma_Sample" [label="1. Plasma Sample"]; "Add_IS" [label="2. Add Internal Standard"]; "Protein_Precipitation" [label="3. Protein Precipitation\n(Acetonitrile)"]; "Centrifuge" [label="4. Centrifugation"]; "Supernatant_Transfer" [label="5. Transfer Supernatant"]; }
subgraph "cluster_analysis" { label="LC-MS/MS Analysis"; bgcolor="#FFFFFF"; fontcolor="#202124"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "LC_Separation" [label="6. LC Separation\n(C18 Column)"]; "ESI_Ionization" [label="7. ESI (Negative Mode)"]; "MS_Detection" [label="8. MS/MS Detection\n(MRM)"]; }
subgraph "cluster_data" { label="Data Processing"; bgcolor="#FFFFFF"; fontcolor="#202124"; node [fillcolor="#FBBC05", fontcolor="#202124"]; "Data_Acquisition" [label="9. Data Acquisition"]; "Quantification" [label="10. Quantification"]; }
// Edges edge [color="#5F6368", arrowhead=normal, penwidth=1.5]; "Plasma_Sample" -> "Add_IS"; "Add_IS" -> "Protein_Precipitation"; "Protein_Precipitation" -> "Centrifuge"; "Centrifuge" -> "Supernatant_Transfer"; "Supernatant_Transfer" -> "LC_Separation" [lhead="cluster_analysis"]; "LC_Separation" -> "ESI_Ionization"; "ESI_Ionization" -> "MS_Detection"; "MS_Detection" -> "Data_Acquisition" [lhead="cluster_data"]; "Data_Acquisition" -> "Quantification"; } END_DOT Figure 1: General experimental workflow from sample preparation to data analysis.
dot digraph "Fragmentation_Pathway" { graph [ rankdir="TB", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=true, nodesep=0.5, ranksep=1.0, size="10,5!", ratio="auto", dpi=72, labelloc="t", label="Predicted Negative Ion Fragmentation Pathway", fontcolor="#202124" ];
node [ shape=rectangle, style="filled, rounded", fontname="Arial", fontsize=11, margin="0.2,0.1" ];
// Nodes "Precursor" [ label="Precursor Ion [M-H]⁻\nm/z 227.07", fillcolor="#EA4335", fontcolor="#FFFFFF" ]; "Fragment1" [ label="Product Ion [M-H-CO₂]⁻\nm/z 183.08", fillcolor="#4285F4", fontcolor="#FFFFFF" ]; "Fragment2" [ label="Product Ion [M-H-CO₂-CO]⁻\nm/z 155.08", fillcolor="#4285F4", fontcolor="#FFFFFF" ]; "Neutral_Loss1" [ label="- CO₂ (44 Da)", shape=plaintext, fontcolor="#202124" ]; "Neutral_Loss2" [ label="- CO (28 Da)", shape=plaintext, fontcolor="#202124" ];
// Edges edge [color="#5F6368", arrowhead=normal, penwidth=1.5, fontname="Arial", fontsize=10]; "Precursor" -> "Neutral_Loss1" [arrowhead=none]; "Neutral_Loss1" -> "Fragment1"; "Fragment1" -> "Neutral_Loss2" [arrowhead=none]; "Neutral_Loss2" -> "Fragment2"; } END_DOT Figure 2: Predicted fragmentation of this compound.
This application note provides a comprehensive protocol for the sensitive and selective quantification of this compound in plasma. The combination of a straightforward protein precipitation sample preparation method with a rapid LC-MS/MS analysis allows for high-throughput screening, making it an invaluable tool for researchers in the field of drug development and related scientific disciplines. The method's robustness is ensured by the stable and predictable fragmentation of the analyte in negative ion mode.
References
- 1. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. organomation.com [organomation.com]
Application Note: A Detailed Experimental Protocol for the Synthesis of 2-hydroxy-5-p-tolylbenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-hydroxy-5-p-tolylbenzoic acid is a derivative of salicylic acid and a valuable compound in medicinal chemistry and materials science. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) makes it a target of interest for the development of new therapeutic agents. This document provides a detailed experimental protocol for the synthesis of 2-hydroxy-5-p-tolylbenzoic acid via the Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols.[1][2][3][4][5]
Reaction Principle
The synthesis is based on the Kolbe-Schmitt reaction, which involves the nucleophilic addition of a phenoxide to carbon dioxide.[1][5] In this specific application, 4-p-tolylphenol is first deprotonated with a strong base to form the corresponding phenoxide. The resulting phenoxide then undergoes electrophilic carboxylation with carbon dioxide under elevated temperature and pressure. Subsequent acidification yields the desired 2-hydroxy-5-p-tolylbenzoic acid.
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 4-p-tolylphenol | C₁₃H₁₂O | 184.23 | 18.4 g (0.1 mol) | ≥98% | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | 40.00 | 8.0 g (0.2 mol) | ≥97% | Fisher Scientific |
| Carbon Dioxide | CO₂ | 44.01 | High Pressure | ≥99.8% | Airgas |
| Sulfuric Acid | H₂SO₄ | 98.08 | As needed | 98% | VWR |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 500 mL | Anhydrous | J.T.Baker |
| Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Anhydrous | EMD Millipore |
| Methanol | CH₃OH | 32.04 | 100 mL | ACS Grade | Merck |
| Water | H₂O | 18.02 | As needed | Deionized | - |
Equipment:
-
High-pressure autoclave (Parr reactor or similar) equipped with a stirrer and temperature controller
-
Heating mantle
-
Round-bottom flasks (500 mL and 1 L)
-
Condenser
-
Separatory funnel (1 L)
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
pH meter or pH paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Procedure:
-
Formation of Sodium Phenoxide: In a 500 mL round-bottom flask, dissolve 18.4 g (0.1 mol) of 4-p-tolylphenol in 150 mL of methanol. To this solution, add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of water, with stirring.
-
Solvent Removal: Remove the methanol and water under reduced pressure using a rotary evaporator to obtain the dry sodium salt of 4-p-tolylphenol.
-
Carboxylation (Kolbe-Schmitt Reaction): Transfer the dried sodium phenoxide powder to a high-pressure autoclave. Seal the reactor and introduce carbon dioxide gas to a pressure of 100 atm.[1] Heat the autoclave to 125°C while stirring continuously.[1] Maintain these conditions for 6 hours.
-
Work-up and Acidification: After cooling the reactor to room temperature, cautiously vent the excess CO₂. Transfer the solid reaction mixture to a 1 L beaker and dissolve it in 500 mL of water. Carefully acidify the solution to a pH of approximately 2 by the dropwise addition of concentrated sulfuric acid while cooling in an ice bath. A precipitate of the crude product will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water.
-
Recrystallization: Purify the crude 2-hydroxy-5-p-tolylbenzoic acid by recrystallization from an ethanol-water mixture to yield the pure product.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven at 60°C. Characterize the final product by determining its melting point, and by obtaining its ¹H NMR and FT-IR spectra.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-hydroxy-5-p-tolylbenzoic acid.
Predicted Data
The following table summarizes the expected quantitative data for the synthesis of 2-hydroxy-5-p-tolylbenzoic acid.
| Parameter | Expected Value |
| Yield | 65-75% |
| Melting Point | 175-178 °C |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.5 (s, 1H, -COOH), 10.0 (s, 1H, -OH), 7.8-7.0 (m, 7H, Ar-H), 2.3 (s, 3H, -CH₃) |
| FT-IR (KBr, cm⁻¹) | 3300-2500 (broad O-H), 1680 (C=O), 1600, 1480 (C=C aromatic) |
Safety Precautions
-
Handle sodium hydroxide and sulfuric acid with extreme care, as they are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The Kolbe-Schmitt reaction is performed under high pressure and temperature. Ensure the autoclave is in good working condition and operated by trained personnel.
-
Work in a well-ventilated fume hood, especially when handling organic solvents.
-
Diethyl ether is highly flammable. Avoid open flames and sources of ignition.
References
Application Notes & Protocols: 2-(4-methylphenyl)benzoic acid as a Key Intermediate in Sartan Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Sartans, a class of Angiotensin II receptor blockers (ARBs), are widely prescribed for the management of hypertension and other cardiovascular diseases. A core structural feature of many sartans, including Losartan, Valsartan, and Telmisartan, is the biphenyl scaffold. The synthesis of this biphenyl moiety is a critical aspect of the overall drug manufacturing process. 2-(4-methylphenyl)benzoic acid and its derivatives, particularly o-toluylbenzonitrile (OTBN), serve as pivotal intermediates in constructing this essential framework.[1] These intermediates are typically formed through cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which offers high yields and good functional group tolerance.[2][3][4] This document provides detailed application notes and experimental protocols for the use of 2-(4-methylphenyl)benzoic acid and its precursors in the synthesis of sartan drugs.
Application Notes
Role of 2-(4-methylphenyl)benzoic acid in Sartan Synthesis
2-(4-methylphenyl)benzoic acid is a direct precursor to key biphenyl intermediates required for sartan synthesis. The primary role of this compound is to provide the foundational 4'-methyl biphenyl structure. In most industrial syntheses, the carboxylic acid is converted to a nitrile group, forming 2-(4-methylphenyl)benzonitrile, also known as o-toluylbenzonitrile (OTBN).[1] This nitrile group is essential as it is later converted into the characteristic tetrazole ring found in many sartan drugs, such as Losartan and Valsartan, through a [2+3] cycloaddition reaction with an azide.[5]
The synthesis of the biphenyl core itself, for which 2-(4-methylphenyl)benzoic acid is an intermediate, is most commonly achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an aryl halide with an arylboronic acid, is a favored method due to its efficiency and mild reaction conditions.[5]
Caption: General synthetic pathway from 2-(4-methylphenyl)benzoic acid to Sartans.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(4-methylphenyl)benzoate
This protocol describes the synthesis of an ester derivative of 2-(4-methylphenyl)benzoic acid, which can be a precursor for further reactions. The methodology is adapted from a patented process involving the reaction of a salicylic acid derivative with an arylzinc compound.[1]
Materials:
-
Methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate
-
p-Tolylzinc Bromide solution in THF
-
Palladium Chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Dry Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
-
37% Hydrochloric Acid (HCl)
Procedure:
-
Prepare the catalyst: In a reaction vessel under an inert nitrogen atmosphere, reflux a mixture of palladium chloride (0.84 mmoles) and triphenylphosphine (2.1 mmoles) in dry tetrahydrofuran (25 ml) at 67°C for 90 minutes.
-
Add reactant: To the catalyst suspension, add methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate (44 mmoles).
-
Add Grignard-derived reagent: After one hour, add a pre-prepared suspension of p-tolylzinc bromide (prepared from 60 mmoles of 4-bromotoluene and magnesium) to the mixture.
-
Reaction: Reflux the resulting mixture for 72 hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Cool the mixture to 25°C and pour it into a solution of water (100 ml) and 37% HCl (25 ml).
-
Extraction: Separate the organic and aqueous phases. Extract the aqueous phase with a 50:50 mixture of water and dichloromethane (70 ml).
-
Isolation: Combine the organic phases and evaporate the solvent under vacuum to obtain methyl 2-(4-methylphenyl)benzoate as an oil.[1]
Expected Outcome:
-
Yield: Approximately 79%.[1]
-
Purity: Can be further purified by silica gel chromatography if necessary.
Protocol 2: Suzuki-Miyaura Coupling for Biphenyl Synthesis (General)
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling to form the biphenyl core of sartans, such as the synthesis of OTBN, a key precursor for Losartan and Valsartan.[5][6]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl Halide (e.g., 2-bromobenzonitrile or 2-chlorobenzonitrile)
-
Arylboronic Acid (e.g., 4-methylphenylboronic acid)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., 2 M aqueous Sodium Carbonate solution)
-
Solvent (e.g., Tetrahydrofuran (THF))
-
Ethyl Acetate
-
Brine
Procedure:
-
To a reaction flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and THF.
-
Add the 2 M aqueous sodium carbonate solution (2.0 eq).
-
Degas the biphasic solution by bubbling nitrogen gas through it for approximately 20 minutes.
-
Add the palladium catalyst (e.g., 0.02 eq of Pd(PPh₃)₄) to the mixture.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12 hours, monitoring completion by TLC.[6]
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure biphenyl compound.[7]
Quantitative Data
The efficiency of the synthesis of 2-(4-methylphenyl)benzoic acid derivatives and subsequent cross-coupling reactions is critical for the industrial production of sartans. The following tables summarize reported yields for key synthetic steps.
Table 1: Synthesis Yields of 2-(4-methylphenyl)benzoic Acid Derivatives
| Product | Reactants | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl 2-(4-methylphenyl)benzoate | Methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate + p-tolylzinc bromide | PdCl₂/PPh₃, THF, Reflux | 79% | [1] |
| Methyl 2-(4-methylphenyl)benzoate | Methyl 2-methanesulfonyloxybenzoate + 4-methylphenylboronic acid | Ni-mediated | 47% | [1] |
| 2-(4-methylphenyl)benzoic acid ester | Sulfonic derivative + Arylzinc compound | Pd(0) or Ni(0) | >70% |[1] |
Table 2: Yields for Biphenyl Synthesis via Cross-Coupling Reactions
| Product | Coupling Partners | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2'-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)biphenyl-4-carbaldehyde | 4-formylphenylboronic acid + 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline | Pd(PPh₃)₄, Na₂CO₃, THF | 90% | [6] |
| [2'-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)biphenyl-4-yl]methanol | 4-(hydroxymethyl)phenylboronic acid + 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline | Suzuki Coupling | 95% | [8] |
| 2-cyano-4'-methyl biphenyl (OTBN) | o-chlorobenzonitrile + p-methylphenylmagnesium chloride | MnCl₂, (CH₃)₃SiCl, THF | 86-91.5% | [9] |
| Biphenyl derivative | Iodobenzene + Phenylboronic Acid | MCM-41 supported Pd(II) | 99% |[2] |
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is fundamental to many sartan syntheses. Understanding its mechanism is key for process optimization. The cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 2. drpress.org [drpress.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 2-Hydroxy-5-(4-methylphenyl)benzoic Acid for Bioactivity Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Hydroxy-5-(4-methylphenyl)benzoic acid is a biphenyl compound possessing structural similarities to salicylic acid, a well-known anti-inflammatory agent. Biphenyl-containing structures are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, antifungal, and anticancer effects.[1][2] The presence of both a carboxylic acid and a phenolic hydroxyl group makes this compound an ideal candidate for chemical modification to generate a library of novel derivatives.[3] Derivatization, primarily through esterification of the carboxylic acid or amidation, allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which can significantly impact biological activity.
These application notes provide detailed protocols for the synthesis of ester and amide derivatives of this compound and subsequent evaluation of their potential bioactivities through established in vitro assays.
Part 1: Synthesis and Derivatization
The derivatization strategy focuses on modifying the carboxylic acid moiety to produce esters and amides. This approach maintains the core phenolic structure, which is often crucial for bioactivity, while introducing diverse functional groups to explore structure-activity relationships (SAR).
Caption: General workflow for synthesis and evaluation of novel derivatives.
Experimental Protocol 1: Esterification via Fischer-Esterification
This protocol describes the synthesis of ester derivatives by reacting the parent carboxylic acid with an alcohol in the presence of an acid catalyst.[4][5]
Materials:
-
This compound
-
Selected alcohol (e.g., ethanol, propanol, benzyl alcohol) (in excess)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve 1.0 equivalent of this compound in an excess of the desired alcohol (e.g., 20 mL for 1 g of acid).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL) to the mixture while swirling.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 50 mL of water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to remove unreacted acid), and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude ester product by recrystallization or column chromatography to obtain the final product.
Experimental Protocol 2: Amide Synthesis via Acyl Chloride Intermediate
This protocol details the synthesis of amide derivatives. The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then reacts with an amine.[6][7]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Selected primary or secondary amine (e.g., aniline, morpholine)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Hydrochloric acid (1M HCl)
-
Round-bottomed flask, reflux condenser, dropping funnel
Procedure:
-
Acyl Chloride Formation: In a round-bottomed flask, suspend 1.0 equivalent of this compound in anhydrous toluene. Add 1.5-2.0 equivalents of thionyl chloride dropwise.
-
Reflux: Heat the mixture to reflux for 1-2 hours until the evolution of gas (HCl and SO₂) ceases. The completion of this step results in the formation of the acyl chloride intermediate.
-
Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Re-dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.2 equivalents of triethylamine (as an HCl scavenger) in DCM.
-
Reaction: Cool the amine solution in an ice bath and add the acyl chloride solution dropwise with constant stirring.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the crude amide product by recrystallization or column chromatography.
Part 2: Bioactivity Evaluation
Once a library of derivatives is synthesized and characterized, a screening cascade is employed to evaluate their biological activities. Initial in vitro assays are cost-effective methods for identifying promising candidates.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iajpr.com [iajpr.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. journalajrb.com [journalajrb.com]
- 9. researchgate.net [researchgate.net]
Crystallization Techniques for 2-hydroxy-5-(4-methylphenyl)benzoic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the crystallization of 2-hydroxy-5-(4-methylphenyl)benzoic acid. The techniques described are designed to enhance the purity and crystalline quality of the compound, which is essential for its use in research, development, and as a potential active pharmaceutical ingredient (API). The protocols are based on established methods for the crystallization of substituted benzoic and salicylic acids.
Introduction
This compound is a bifunctional molecule incorporating both a salicylic acid and a biphenyl moiety. Its purification is critical to remove impurities from synthesis, such as unreacted starting materials, byproducts, or residual solvents. Crystallization is a robust and scalable method for achieving high purity of solid organic compounds. The choice of an appropriate solvent system and crystallization technique is paramount for obtaining high-quality crystals with a desirable yield.
This guide outlines protocols for single-solvent and mixed-solvent recrystallization, along with a systematic approach to solvent screening.
Solvent Screening and Selection
The ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. A preliminary solvent screen is recommended to identify the optimal solvent or solvent system.
Protocol for Solvent Screening:
-
Place approximately 10-20 mg of crude this compound into several test tubes.
-
To each tube, add 0.5 mL of a different solvent from the list of candidates (see Table 1).
-
Observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, heat the mixture gently in a water bath and observe for dissolution.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.
-
A suitable single solvent will dissolve the compound when hot but yield a good quantity of crystals upon cooling.
-
For mixed-solvent systems, identify a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is sparingly soluble. The two solvents must be miscible.
Table 1: Illustrative Solvent Screening Results for this compound
| Solvent | Solubility at 25°C (g/100mL) (Estimated) | Solubility at Boiling (g/100mL) (Estimated) | Observations | Suitability |
| Water | < 0.1 | ~1.0 | Poor solubility even when hot. | Poor (Single) |
| Ethanol | ~5.0 | > 20 | High solubility at room temperature. | Poor (Single); Good (Mixed) |
| Acetone | ~10.0 | > 30 | Very high solubility at room temperature. | Poor (Single); Good (Mixed) |
| Ethyl Acetate | ~8.0 | > 25 | High solubility at room temperature. | Poor (Single); Good (Mixed) |
| Toluene | ~0.5 | ~10.0 | Good temperature-dependent solubility. | Good (Single) |
| Heptane | < 0.1 | < 0.5 | Insoluble. | Poor (Single); Poor (Mixed) |
| Acetonitrile | ~3.0 | > 15 | Soluble at room temperature. | Poor (Single) |
| Ethanol/Water | - | - | Good crystal formation from a 2:1 mixture. | Good (Mixed) |
| Toluene/Heptane | - | - | Oiling out observed. | Not Recommended |
Disclaimer: The quantitative data in this table are illustrative and based on the structural characteristics of the molecule and typical data for analogous compounds. Experimental verification is required.
Experimental Protocols
Single-Solvent Recrystallization Protocol (Using Toluene)
This protocol is recommended when a suitable single solvent, such as toluene, is identified from the solvent screening.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. For every 1 gram of crude material, add 10-15 mL of toluene. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If any undissolved material remains at the boiling point, it may be an insoluble impurity.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a clean receiving flask with hot solvent vapor to prevent premature crystallization. Filter the hot solution quickly.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold toluene to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the solvent's boiling point until a constant weight is achieved.
Mixed-Solvent Recrystallization Protocol (Using Ethanol/Water)
This method is effective when the compound is too soluble in one solvent and insoluble in another miscible solvent.
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Inducing Crystallization: While keeping the solution hot, add hot water dropwise with swirling until a faint turbidity (cloudiness) persists.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the crystallization mixture).
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The effectiveness of the crystallization process should be evaluated by measuring the recovery yield and assessing the purity of the final product.
Table 2: Illustrative Quantitative Data for Crystallization of this compound
| Parameter | Before Crystallization | After Single-Solvent Crystallization (Toluene) | After Mixed-Solvent Crystallization (Ethanol/Water) |
| Purity (by HPLC) | ~95% | >99.0% | >99.5% |
| Melting Point | 148-152 °C | 152-154 °C | 153-155 °C |
| Appearance | Off-white to pale brown powder | White crystalline solid | Fine white needles |
| Recovery Yield | N/A | 80-90% | 85-95% |
Disclaimer: This data is illustrative and based on typical outcomes for the purification of similar aromatic carboxylic acids. Actual results will depend on the initial purity of the starting material and adherence to the protocol.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound by crystallization.
Caption: General workflow for the crystallization of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-hydroxy-5-(4-methylphenyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-hydroxy-5-(4-methylphenyl)benzoic acid. Our resources are designed to help you improve reaction yields, minimize impurities, and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method involves a two-stage process. The first stage is the formation of the biphenyl core via a Suzuki-Miyaura cross-coupling reaction, followed by the carboxylation of the resulting phenolic intermediate using the Kolbe-Schmitt reaction.
Q2: Why is a protecting group necessary for the phenol in the Suzuki-Miyaura coupling step?
A2: The free hydroxyl group of a phenol can interfere with the Suzuki-Miyaura coupling reaction. It can react with the base or the organoboron reagent, leading to side products and reduced yield of the desired biphenyl. Protecting the hydroxyl group, for example as a methyl ether, prevents these unwanted reactions.
Q3: What are some common issues encountered during the Kolbe-Schmitt reaction for this synthesis?
A3: Common challenges include low yields, poor regioselectivity (formation of the undesired 4-hydroxy isomer), and incomplete reaction. These issues can often be addressed by carefully controlling reaction parameters such as temperature, pressure, and the choice of alkali metal for the phenoxide.[1][2][3]
Q4: How can I improve the regioselectivity of the Kolbe-Schmitt reaction to favor the desired 2-hydroxy product?
A4: The formation of the ortho-isomer (2-hydroxy) is generally favored at lower reaction temperatures (around 125-150°C) when using sodium phenoxide.[3] The use of potassium phenoxide and higher temperatures tends to favor the para-isomer (4-hydroxy).
Q5: What are the key parameters to control for a successful Suzuki-Miyaura coupling?
A5: Critical parameters for a successful Suzuki-Miyaura coupling include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The quality and stability of the boronic acid reagent are also crucial for achieving high yields.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Synthesis of 4'-methyl-[1,1'-biphenyl]-4-ol
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the biphenyl product | Inactive catalyst; Poor quality of reagents; Inappropriate base or solvent. | Ensure the use of a fresh, active palladium catalyst. Purify reagents if necessary. Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O). |
| Significant formation of homocoupling byproducts | Presence of oxygen; Inappropriate reaction temperature. | Thoroughly degas the reaction mixture and maintain an inert atmosphere (Nitrogen or Argon). Optimize the reaction temperature; too high a temperature can promote homocoupling. |
| Decomposition of the boronic acid | Presence of water or protic impurities; Inherent instability of the boronic acid. | Use anhydrous solvents and reagents. Consider using a more stable boronic ester derivative if the boronic acid proves too unstable. |
Kolbe-Schmitt Reaction: Carboxylation of 4'-methyl-[1,1'-biphenyl]-4-ol
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the carboxylic acid | Incomplete formation of the phenoxide; Insufficient CO₂ pressure; Presence of moisture. | Ensure complete deprotonation of the phenol with a strong base (e.g., sodium hydride). Use a high-pressure autoclave to maintain adequate CO₂ pressure. Ensure all reagents and glassware are thoroughly dried.[3] |
| Formation of the undesired 4-hydroxy isomer | High reaction temperature; Use of potassium phenoxide. | Maintain a lower reaction temperature (e.g., 125-150°C). Use sodium phenoxide to favor ortho-carboxylation.[3] |
| Incomplete reaction | Insufficient reaction time or temperature; Poor mixing. | Increase the reaction time or temperature moderately. Ensure efficient stirring to facilitate the reaction between the solid phenoxide and gaseous CO₂. |
| Dark-colored product | Oxidation of the phenol or product. | Maintain an inert atmosphere during the reaction and workup to minimize oxidation. |
Experimental Protocols
Stage 1: Synthesis of 4'-methyl-[1,1'-biphenyl]-4-ol via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of the key biphenyl intermediate. A methoxy group is used as a protecting group for the phenol.
Step 1a: Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, combine 4-bromoanisole (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 ratio of toluene to ethanol.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq), under an inert atmosphere (Nitrogen or Argon).
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 4-methoxy-4'-methyl-1,1'-biphenyl.
Step 1b: Deprotection of the Phenolic Ether
-
Reaction Setup: Dissolve the purified 4-methoxy-4'-methyl-1,1'-biphenyl (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0°C and add a demethylating agent, such as boron tribromide (BBr₃) (1.2 eq), dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the crude product by recrystallization or column chromatography to yield 4'-methyl-[1,1'-biphenyl]-4-ol.
Stage 2: Synthesis of this compound via Kolbe-Schmitt Reaction
Step 2a: Formation of the Sodium Phenoxide
-
Reaction Setup: In a dry, high-pressure autoclave, add the purified 4'-methyl-[1,1'-biphenyl]-4-ol (1.0 eq).
-
Base Addition: Under an inert atmosphere, carefully add sodium hydride (1.1 eq) portion-wise at 0°C in an anhydrous aprotic solvent like toluene.
-
Phenoxide Formation: Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.
Step 2b: Carboxylation
-
CO₂ Addition: Seal the autoclave and pressurize it with carbon dioxide to approximately 100 atm.
-
Reaction: Heat the autoclave to 125-150°C and maintain this temperature for 6-12 hours with vigorous stirring.
-
Workup: Cool the autoclave to room temperature and carefully vent the excess CO₂.
-
Acidification: Add water to dissolve the solid residue. Acidify the aqueous solution with a strong acid, such as hydrochloric acid, until the product precipitates.
-
Purification: Filter the precipitate, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 6 | ~95 |
| 4-Bromophenol (protected) | 4-Methylphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | ~85-95 |
Table 2: Influence of Reaction Conditions on the Regioselectivity of the Kolbe-Schmitt Reaction
| Phenoxide | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Major Product |
| Sodium Phenoxide | 125-150 | 100 | 6-12 | ortho-Hydroxybenzoic acid |
| Potassium Phenoxide | >200 | 100 | 6-12 | para-Hydroxybenzoic acid |
| Sodium 4-biphenylate | 150-180 | 100 | 8 | Predominantly ortho-carboxylation |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
Technical Support Center: Purification of Crude 2-Hydroxy-5-(4-methylphenyl)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-hydroxy-5-(4-methylphenyl)benzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Recrystallization: Oiling Out | The solvent may be too nonpolar for the compound. | Use a more polar solvent or a solvent mixture. |
| A high concentration of impurities can lower the melting point of the mixture. | Consider a preliminary purification step like column chromatography.[1] | |
| The solution is supersaturated. | Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool slowly.[1] | |
| Recrystallization: Low or No Crystal Formation | Too much solvent was used. | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. |
| The solution cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] | |
| The solution is supersaturated and requires nucleation. | Try scratching the inside of the flask with a glass rod or adding a seed crystal.[2] | |
| Recrystallization: Low Recovery | An excessive amount of solvent was used, leading to product loss in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] |
| Premature crystallization occurred during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.[1] | |
| The crystals were not washed with cold solvent. | Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[1][2] | |
| Column Chromatography: Poor Separation | The eluent (mobile phase) is too polar or not polar enough. | Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. A common mobile phase for substituted benzoic acids is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] |
| The column was overloaded with crude material. | Use an appropriate amount of silica gel relative to the amount of crude product, typically a 30:1 to 100:1 ratio by weight.[1] | |
| The column was not packed properly, leading to cracks or channels. | Ensure the column is packed uniformly as a slurry and is not allowed to run dry.[1] | |
| Column Chromatography: Product Tailing | The acidic nature of the carboxylic acid group can interact strongly with the silica gel. | Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to suppress this interaction.[1] |
| Acid-Base Extraction: Low Product Recovery | The pH of the aqueous layer was not sufficiently basic or acidic for complete conversion. | Check the pH of the aqueous layer after each extraction step and adjust as necessary. |
| The organic and aqueous phases were not mixed thoroughly. | Invert the separatory funnel gently but thoroughly multiple times, venting frequently.[1] | |
| An emulsion formed at the interface of the two layers. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: Recrystallization is a widely used and effective method for purifying crude aromatic carboxylic acids like this compound, especially for removing minor impurities.[3] For more complex impurity profiles, a combination of column chromatography followed by recrystallization is recommended.[4]
Q2: What are some suitable solvents for the recrystallization of this compound?
Q3: How can I remove unreacted starting materials from my crude product?
A3: Unreacted starting materials can often be removed by a combination of purification techniques. Acid-base extraction can be effective in separating the acidic product from neutral or basic starting materials.[1] Subsequently, column chromatography provides good separation based on polarity differences.
Q4: My purified product still shows impurities by TLC/HPLC. What should I do?
A4: If impurities persist after a single purification step, a second, different purification technique is advisable. For instance, if you performed a recrystallization, follow it with column chromatography, or vice versa. It is also beneficial to try a different solvent system for recrystallization or a different mobile phase for chromatography.
Q5: How can I confirm the purity of my final product?
A5: The purity of the final product can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) can give a qualitative indication of purity. High-Performance Liquid Chromatography (HPLC) provides a more quantitative measure. Melting point determination is also a useful indicator of purity; a sharp melting point close to the literature value suggests high purity.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[2]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent.[1]
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for further drying, preferably in a vacuum oven.
Column Chromatography Protocol
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the desired product from its impurities.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic this compound will move to the aqueous layer as its sodium salt. Repeat the extraction two more times.[1]
-
Separation: Combine the aqueous layers.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid (e.g., hydrochloric acid) dropwise with stirring until the solution is acidic (pH ~2). The purified product will precipitate out of the solution.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold water, and dry it thoroughly.[1]
Visualizations
Caption: Acid-Base Extraction Workflow
Caption: General Purification Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 6. EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of 2-Hydroxy-5-p-tolylbenzoic Acid Synthesis
Welcome to the technical support center for the synthesis and optimization of 2-hydroxy-5-p-tolylbenzoic acid (also known as 2-hydroxy-5-methylbenzoic acid or p-cresotinic acid). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting and optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 2-hydroxy-5-p-tolylbenzoic acid?
A1: The most prevalent industrial and laboratory method is the Kolbe-Schmitt reaction . This reaction involves the direct carboxylation of the corresponding phenoxide. For 2-hydroxy-5-p-tolylbenzoic acid, the starting material is p-cresol (4-methylphenol), which is first converted to its phenoxide salt and then reacted with carbon dioxide under elevated temperature and pressure.
Q2: What are the critical reaction parameters that influence the yield and purity of the final product?
A2: The success of the Kolbe-Schmitt reaction is highly sensitive to several parameters:
-
Anhydrous Conditions : The presence of water significantly reduces the yield and must be strictly avoided. The starting phenoxide salt must be thoroughly dried.[1][2]
-
Choice of Base (Counter-ion) : The cation of the phenoxide plays a crucial role in directing the carboxylation. Sodium phenoxides generally favor ortho-carboxylation (to the position next to the hydroxyl group), which is desired for this synthesis.[1][2][3] In contrast, potassium phenoxides tend to favor para-carboxylation, especially at higher temperatures.[1][3]
-
Temperature : Lower reaction temperatures (around 120-150°C) typically favor the formation of the ortho-isomer (the kinetic product).[3][4] Higher temperatures can lead to the formation of the thermodynamically more stable para-isomer.[3]
-
Carbon Dioxide Pressure : Sufficient and sustained CO₂ pressure (typically 5-100 atm) is essential to drive the carboxylation reaction to completion.[4][5]
Q3: What are the primary side reactions and byproducts I should be aware of?
A3: The main side reactions include the formation of positional isomers, primarily 4-hydroxy-2-methylbenzoic acid.[3] Other potential impurities include unreacted p-cresol, and at excessively high temperatures, thermal degradation or dione formation might occur.[3] Oxidation of the phenolic compounds can also lead to colored impurities.[3]
Q4: What are the recommended methods for purifying the crude 2-hydroxy-5-p-tolylbenzoic acid?
A4: Purification typically involves the following steps:
-
Acidification : After the reaction, the product exists as a salt. It is dissolved in water and then precipitated by careful acidification with a strong acid like HCl or H₂SO₄.[6][7]
-
Recrystallization : This is a highly effective method for purifying the crude solid. Hot water is a commonly used solvent for salicylic acid derivatives.[3][4] The choice of solvent may need to be optimized based on the specific impurities present.[8]
-
Treatment with Activated Charcoal : If the product is colored, treating the hot solution with decolorizing charcoal before filtration can effectively remove colored impurities.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Presence of moisture in the reaction. | 1. Ensure the starting p-cresol and base are completely dry. Dry the prepared phenoxide salt under vacuum before introducing CO₂.[1][2] |
| 2. Insufficient CO₂ pressure or leakage. | 2. Check the pressure vessel for leaks. Ensure a sustained and adequate pressure of CO₂ is maintained throughout the reaction.[3] | |
| 3. Incomplete formation of the phenoxide salt. | 3. Use a stoichiometric amount of a strong base (e.g., NaOH) and ensure the reaction to form the phenoxide is complete before carboxylation. | |
| 4. Reaction temperature is too low or time is too short. | 4. Gradually increase the reaction temperature within the optimal range (e.g., 125-150°C) and/or increase the reaction time. Monitor reaction progress if possible.[3] | |
| High Proportion of Isomeric Byproducts | 1. Reaction temperature is too high. | 1. Lower the reaction temperature. Higher temperatures favor the formation of the thermodynamically stable para-isomer.[3] |
| 2. Use of potassium base instead of sodium base. | 2. Use sodium hydroxide (NaOH) to generate the sodium p-cresoxide, as it strongly favors ortho-carboxylation.[2][3] | |
| Dark Coloration of Final Product | 1. Oxidation of phenolic compounds. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) before and during the introduction of CO₂.[3] |
| 2. Impurities in the starting p-cresol. | 2. Purify the starting p-cresol by distillation or recrystallization before use. | |
| 3. Thermal degradation at high temperatures. | 3. Avoid excessive temperatures during the reaction and work-up. Use decolorizing charcoal during purification.[9] | |
| Presence of Unreacted p-Cresol in Product | 1. Incomplete carboxylation. | 1. Increase reaction time, CO₂ pressure, or temperature (while monitoring isomer formation) to drive the reaction to completion.[3] |
| 2. Inefficient mixing. | 2. Ensure efficient agitation or stirring of the reaction mixture, especially if it is a solid-gas reaction. |
Data Presentation: Influence of Reaction Parameters
The regioselectivity of the Kolbe-Schmitt reaction is critically dependent on the reaction conditions. The following table summarizes the expected outcomes based on key variables for the carboxylation of p-cresol.
| Parameter | Condition A | Condition B | Expected Outcome for 2-Hydroxy-5-p-tolylbenzoic acid | Rationale |
| Base / Cation | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH) | Condition A provides a higher yield of the desired ortho-carboxylated product. | The smaller sodium ion forms a tighter complex with the phenoxide oxygen, favoring electrophilic attack by CO₂ at the sterically accessible ortho position.[2][3] |
| Temperature | Low Temperature (125-150°C) | High Temperature (>180°C) | Condition A favors the desired ortho-isomer. | The ortho-isomer is the kinetically favored product. Higher temperatures provide enough energy to form the more thermodynamically stable para-isomer.[3] |
| Reaction Phase | Solid-Gas (Dry Phenoxide) | Solution Phase (e.g., in DMSO) | Condition A favors the ortho-isomer. | Carboxylation in certain polar aprotic solvents like DMSO has been shown to favor high selectivity for the para-position.[4] |
Detailed Experimental Protocol
This protocol describes a typical synthesis of 2-hydroxy-5-p-tolylbenzoic acid via the high-pressure Kolbe-Schmitt reaction.
Materials:
-
p-Cresol (4-methylphenol)
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO₂), high-pressure cylinder
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
High-pressure autoclave or reactor
Procedure:
-
Preparation of Anhydrous Sodium p-Cresoxide: a. In a suitable reaction vessel, dissolve p-cresol in a minimal amount of a solvent like ethanol or dissolve it in an equimolar amount of aqueous sodium hydroxide. b. Carefully evaporate the solvent and water completely under reduced pressure. c. Heat the resulting solid sodium p-cresoxide under vacuum at 100-120°C for several hours to ensure it is completely anhydrous. The final product should be a fine, dry powder.[7]
-
Carboxylation Reaction: a. Transfer the dry, powdered sodium p-cresoxide into a high-pressure autoclave. b. Seal the autoclave and purge it with dry nitrogen or argon to remove any residual air and moisture. c. Heat the autoclave to the desired reaction temperature (e.g., 125°C).[7] d. Introduce carbon dioxide into the autoclave until a pressure of 80-100 atm is reached.[7] e. Maintain the temperature and pressure with constant stirring for 4-8 hours.
-
Work-up and Isolation: a. After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure. b. Dissolve the solid reaction product (sodium 2-hydroxy-5-p-tolylbenzoate) in hot deionized water. c. Slowly add concentrated hydrochloric acid to the aqueous solution with vigorous stirring until the solution is acidic (pH 1-2).[6] d. The product, 2-hydroxy-5-p-tolylbenzoic acid, will precipitate as a solid.
-
Purification: a. Collect the crude solid product by vacuum filtration using a Büchner funnel. b. Wash the solid with a small amount of cold deionized water to remove inorganic salts. c. For further purification, recrystallize the crude product from hot water. If the product is colored, add a small amount of decolorizing charcoal to the hot solution and filter it hot before allowing it to cool and crystallize.[9] d. Dry the purified crystals in a vacuum oven at a moderate temperature.
Visualizations
Caption: Reaction pathway for the synthesis of 2-hydroxy-5-p-tolylbenzoic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-hydroxy-5-(4-methylphenyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxy-5-(4-methylphenyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most viable synthetic strategies for this compound are the Suzuki-Miyaura cross-coupling reaction and the Kolbe-Schmitt reaction.
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Suzuki-Miyaura Coupling: This method involves the palladium-catalyzed reaction of a 5-halo-2-hydroxybenzoic acid derivative with 4-methylphenylboronic acid. It offers good functional group tolerance and generally high yields.
-
Kolbe-Schmitt Reaction: This approach utilizes the carboxylation of 4-(4-methylphenyl)phenol. The regioselectivity of this reaction can be a challenge, potentially leading to isomeric side products.[1][2]
Q2: What are the primary side products I should expect in the Suzuki-Miyaura coupling synthesis?
A2: The main side products in a Suzuki-Miyaura coupling for this synthesis are typically:
-
Homocoupling of the boronic acid: This results in the formation of 4,4'-dimethylbiphenyl. This side reaction is often promoted by the presence of oxygen.[3]
-
Dehalogenation of the starting material: The halo-substituted benzoic acid can be reduced, leading to the formation of 2-hydroxybenzoic acid.
-
Protodeboronation: The boronic acid can be converted back to toluene.
Q3: What are the expected side products in the Kolbe-Schmitt synthesis?
A3: The primary side product in the Kolbe-Schmitt reaction is the regioisomeric product, 4-hydroxy-3-(4-methylphenyl)benzoic acid. The ratio of the desired para-carboxylation product to the ortho-carboxylation product is influenced by the reaction conditions, particularly the choice of the alkali metal cation.[1][4] Using potassium hydroxide tends to favor the formation of the para-carboxylated product.[1]
Q4: How can I purify the final product, this compound?
A4: Recrystallization is a common and effective method for purifying the final product.[5] A suitable solvent system would be one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, allowing for the separation from less soluble or more soluble impurities. Aqueous ethanol or toluene/heptane mixtures are often good starting points for substituted benzoic acids.
Troubleshooting Guides
Suzuki-Miyaura Coupling Route
Issue: Low yield of the desired product.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure proper storage under an inert atmosphere. Consider using a pre-catalyst for more reliable initiation. |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, try increasing the temperature or reaction time. Ensure efficient stirring. |
| Poor Quality Reagents | Use high-purity starting materials. Boronic acids can degrade over time; use a fresh or recently purified sample. |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[3] |
Issue: Significant formation of 4,4'-dimethylbiphenyl (homocoupling product).
| Potential Cause | Troubleshooting Steps |
| Oxygen in the reaction | Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain a strict inert atmosphere.[3] |
| Suboptimal base | The choice of base can influence the rate of transmetalation versus side reactions. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. |
| High catalyst loading | While counterintuitive, excessively high catalyst concentrations can sometimes promote side reactions. Try reducing the catalyst loading to 1-2 mol%. |
Kolbe-Schmitt Reaction Route
Issue: Low overall yield of carboxylated products.
| Potential Cause | Troubleshooting Steps |
| Incomplete formation of the phenoxide | Ensure the starting phenol is fully deprotonated by using a slight excess of a strong base (e.g., potassium hydroxide). |
| Insufficient CO₂ pressure | This reaction requires high pressure to proceed efficiently. Ensure the autoclave is properly sealed and pressurized to the recommended level (typically >100 atm).[1] |
| Presence of water | Use anhydrous starting materials and solvents, as water can interfere with the reaction.[4] |
Issue: Poor regioselectivity (high proportion of the ortho-isomer).
| Potential Cause | Troubleshooting Steps |
| Incorrect cation | The choice of alkali metal cation is crucial for regioselectivity. Use potassium hydroxide or potassium carbonate to favor the formation of the para-carboxylated product. Sodium bases tend to favor ortho-carboxylation.[1][4] |
| Suboptimal temperature | The reaction temperature can influence the isomer ratio. Optimization of the temperature may be required for your specific substrate. |
Data Presentation
Table 1: Illustrative Side Product Profile in Suzuki-Miyaura Coupling
| Compound | Structure | Typical Abundance (%) |
| This compound (Desired Product) | 70-90 | |
| 4,4'-Dimethylbiphenyl (Homocoupling Product) | 5-15 | |
| 2-Hydroxybenzoic Acid (Dehalogenation Product) | 1-5 | |
| Toluene (Protodeboronation Product) | <5 |
Table 2: Illustrative Product Distribution in Kolbe-Schmitt Reaction
| Compound | Structure | Typical Distribution (%) |
| This compound (Desired para-product) | 60-80 | |
| 4-hydroxy-3-(4-methylphenyl)benzoic acid (ortho-product) | 20-40 | |
| Unreacted 4-(4-methylphenyl)phenol | <10 |
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol is adapted from a similar synthesis of a substituted biaryl benzoic acid.[6]
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, combine 5-bromo-2-hydroxybenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Degassing: Evacuate and backfill the flask with nitrogen three times. Add anhydrous, degassed 1,4-dioxane and water (4:1 v/v). Bubble nitrogen through the solution for 20 minutes.
-
Catalyst Addition: To the stirred solution, add palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and a suitable phosphine ligand (e.g., SPhos, 0.04 eq).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Acidify the aqueous layer with 1 M HCl to a pH of ~2. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis via Kolbe-Schmitt Reaction
This protocol is based on general procedures for the Kolbe-Schmitt reaction.[1][7]
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Phenoxide Formation: In a high-pressure autoclave, carefully add 4-(4-methylphenyl)phenol (1.0 eq) and powdered potassium hydroxide (1.1 eq).
-
Drying: Heat the mixture under vacuum to remove any residual water.
-
Carboxylation: Cool the autoclave, then introduce dry carbon dioxide gas to a pressure of 100-125 atm. Heat the autoclave to 150-180 °C and maintain stirring for 6-8 hours.
-
Work-up: After cooling and carefully venting the CO₂, dissolve the solid reaction mass in water.
-
Isolation: Acidify the aqueous solution with concentrated HCl to a pH of ~2. The product will precipitate out of solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol) to obtain pure this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for Suzuki coupling synthesis.
Caption: Troubleshooting workflow for Kolbe-Schmitt synthesis.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. jk-sci.com [jk-sci.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. benchchem.com [benchchem.com]
- 7. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
Technical Support Center: Synthesis of 2-hydroxy-5-(4-methylphenyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-hydroxy-5-(4-methylphenyl)benzoic acid, a biaryl compound commonly prepared via a Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals familiar with organic synthesis techniques.
Experimental Workflow
The synthesis of this compound is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a halogenated 2-hydroxybenzoic acid derivative and 4-methylphenylboronic acid. A representative workflow is outlined below.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes?
A1: Low or no conversion in a Suzuki-Miyaura coupling can stem from several factors. A systematic check of the following is recommended:
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Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation. Ensure your palladium source and phosphine ligand are of good quality and handled under an inert atmosphere.[1] If using a Pd(II) precatalyst, it must be effectively reduced in situ.
-
Oxygen Contamination: Oxygen can deactivate the catalyst and promote homocoupling of the boronic acid.[1] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).
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Inadequate Base: The base is crucial for activating the boronic acid.[2] For substrates with acidic protons, like 2-hydroxybenzoic acid, a moderately strong base like K₃PO₄ is often a good choice to avoid side reactions.[2] Ensure the base is anhydrous and finely powdered for better reactivity.
-
Low Reaction Temperature: While some Suzuki couplings proceed at room temperature, this particular transformation likely requires heating to overcome the activation energy. A temperature range of 80-110 °C is a common starting point.[3]
Q2: I am observing significant amounts of side products, such as homocoupled 4,4'-dimethylbiphenyl or dehalogenated 2-hydroxybenzoic acid. How can I minimize these?
A2: The formation of side products is a common challenge. Here's how to address them:
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Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this pathway.[4] Rigorous degassing of solvents and maintaining a strict inert atmosphere is critical. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.
-
Dehalogenation of the Aryl Halide: This occurs when the palladium intermediate reacts with a hydride source in the reaction mixture. This can be caused by certain bases or solvents. Trying a different base or ensuring the solvent is pure and dry can help.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, a reaction often exacerbated by strong bases and the presence of water. Using a milder base like K₃PO₄ or KF can be beneficial.[2]
Q3: The presence of the hydroxyl and carboxylic acid groups on my starting material seems to be causing issues. How do I manage these functional groups?
A3: The phenolic hydroxyl and carboxylic acid moieties on the 5-bromo-2-hydroxybenzoic acid can indeed complicate the reaction.
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Carboxylic Acid Interference: Under basic conditions, the carboxylic acid will be deprotonated to a carboxylate salt.[1] This can affect solubility and potentially coordinate with the palladium catalyst, inhibiting its activity.[1] Using a biphasic solvent system (e.g., toluene/water) can help manage solubility. While protection of the carboxylic acid as an ester is an option, it adds extra synthetic steps. A well-chosen base and solvent system can often make protection unnecessary.
-
Phenolic Hydroxyl Group: The hydroxyl group can also be deprotonated by the base. This may influence the electronic properties of the aryl halide. In some cases, a neighboring hydroxyl group can direct the cross-coupling reaction.[5] For this substrate, the electronic effect is the more significant consideration. The choice of a suitable base that is compatible with both acidic protons is key.
Q4: What are the recommended starting materials and reaction conditions for this synthesis?
Experimental Protocol (Adapted)
This protocol is a suggested starting point for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. Optimization may be required.
Materials:
-
5-Bromo-2-hydroxybenzoic acid
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar Buchwald ligand
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Potassium phosphate (K₃PO₄), anhydrous powder
-
Toluene, anhydrous
-
Water, degassed
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxybenzoic acid (1.0 equiv), 4-methylphenylboronic acid (1.2-1.5 equiv), and anhydrous potassium phosphate (2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (1-3 mol%) and the phosphine ligand (2-6 mol%) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.
-
Solvent Addition and Degassing: Add a mixture of anhydrous toluene and degassed water (e.g., 4:1 v/v) to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 5-bromo-2-hydroxybenzoic acid. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous phase).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate with 1% acetic acid) to afford the pure this compound.
Data Presentation
The following table summarizes typical reaction parameters for Suzuki-Miyaura couplings of aryl bromides with arylboronic acids, which can be used as a starting point for optimization.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Common and effective precatalysts. |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos) or PPh₃ (2-10 mol%) | Bulky, electron-rich phosphine ligands are often effective for challenging substrates.[6] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv) | Moderately strong inorganic bases that are effective and often compatible with sensitive functional groups.[2] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF | Biphasic systems can aid in dissolving the inorganic base and the organic reactants.[7] |
| Temperature | 80-110 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored to determine the optimal time. |
Visualization of Key Relationships
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
This guide provides a comprehensive starting point for troubleshooting the synthesis of this compound. Researchers should adapt and optimize the provided protocols based on their specific experimental observations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
stability issues of 2-hydroxy-5-(4-methylphenyl)benzoic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-hydroxy-5-(4-methylphenyl)benzoic acid in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a substituted benzoic acid, the compound's stability can be affected by conditions that promote degradation of the carboxylic acid and hydroxyl functional groups.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure, the most probable degradation pathways include:
-
Oxidative Degradation: The phenol group is susceptible to oxidation, which can lead to the formation of colored degradation products. This can be accelerated by light, heat, and the presence of metal ions.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide, especially in non-polar solvents.
-
Hydrolysis: While the core structure is robust, esterification or other reactions involving the carboxylic acid or hydroxyl group could lead to subsequent hydrolysis under acidic or basic conditions.
Q3: What are the initial signs of degradation in my solution?
A3: Visual signs of degradation can include a change in color (e.g., development of a yellow or brown tint), the formation of precipitates, or a decrease in the expected concentration as measured by analytical techniques like HPLC.
Q4: How can I prepare a stable stock solution of this compound?
A4: To prepare a stable stock solution, it is recommended to:
-
Use a co-solvent system if aqueous solubility is low. A mixture of an organic solvent (e.g., DMSO, ethanol) and a buffered aqueous solution is often suitable.
-
Prepare the solution at a neutral or slightly acidic pH (pH 4-6), as extreme pH values can catalyze degradation.
-
Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
-
Store the solution at refrigerated temperatures (2-8 °C). For long-term storage, consider storing at -20 °C or below.
-
Purge the solution with an inert gas like nitrogen or argon to minimize oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solution turns yellow/brown over time. | Oxidative degradation of the phenolic hydroxyl group. This can be accelerated by exposure to light, high temperatures, or the presence of oxygen and metal ions. | 1. Store solutions in amber vials or protect from light. 2. Purge the solvent with an inert gas (e.g., nitrogen) before preparing the solution. 3. Add a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, if compatible with your experimental system. 4. Store solutions at a lower temperature (e.g., 2-8 °C). |
| Precipitate forms in the solution. | The compound may have low solubility in the chosen solvent system, or the precipitate could be a degradation product. Changes in temperature or pH can also affect solubility. | 1. Verify the solubility of the compound in your chosen solvent system. Consider using a co-solvent or adjusting the pH. 2. If solubility is not the issue, the precipitate may be a degradant. Analyze the precipitate and the supernatant separately by HPLC to identify the components. |
| Loss of compound concentration over time (as measured by HPLC). | Chemical degradation of the parent compound. | 1. Review the storage conditions (temperature, light exposure, pH). 2. Perform a forced degradation study to identify the conditions under which the compound is most labile. 3. Ensure the analytical method is stability-indicating and can separate the parent peak from any degradation products. |
| Inconsistent analytical results (e.g., variable peak areas in HPLC). | This could be due to ongoing degradation in the sample vial within the autosampler, or issues with the analytical method itself. | 1. Use a cooled autosampler to minimize degradation during the analytical run. 2. Prepare samples immediately before analysis. 3. Validate the analytical method for robustness and ensure proper sample preparation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[1][2][3]
Objective: To identify the degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile and water
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105 °C for 24 hours. Also, heat the stock solution at 60 °C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with a control sample (stored at 2-8 °C and protected from light), by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
A validated HPLC method is crucial for accurately quantifying the compound and separating it from its degradation products.[4][5][6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dilute the sample to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradation Products | Observations |
| 0.1 M HCl, 60 °C, 24h | 5.2% | 1 | No color change |
| 0.1 M NaOH, RT, 24h | 15.8% | 2 | Solution turned pale yellow |
| 3% H₂O₂, RT, 24h | 25.3% | 3 | Solution turned brown |
| Heat (Solid), 105 °C, 24h | 2.1% | 1 | Slight discoloration of solid |
| Heat (Solution), 60 °C, 24h | 8.5% | 2 | Solution turned light yellow |
| Photostability | 12.1% | 2 | Solution turned yellow |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2-hydroxy-5-(4-methylphenyl)benzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-hydroxy-5-(4-methylphenyl)benzoic acid. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address challenges encountered during laboratory and pilot-scale production.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki-Miyaura coupling for the synthesis of this compound from 5-bromo-2-hydroxybenzoic acid and 4-methylphenylboronic acid.
Q1: Why is my reaction showing low or no conversion of the starting materials?
A1: Low conversion in Suzuki-Miyaura reactions is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is crucial.[1]
-
Reagent Quality:
-
Boronic Acid Instability: 4-Methylphenylboronic acid can undergo protodeboronation (cleavage of the C-B bond).[2] Ensure you are using a high-purity boronic acid and consider using a slight excess (1.1-1.5 equivalents).[3] The use of anhydrous solvents is recommended to minimize this side reaction.[3]
-
Aryl Halide Purity: The purity of 5-bromo-2-hydroxybenzoic acid is critical. Impurities can inhibit the catalyst.
-
Catalyst Activity: Palladium catalysts, especially when activated, are sensitive to air. Use a fresh catalyst or test its activity on a known reaction. If using a Pd(II) precatalyst, ensure its complete reduction to the active Pd(0) species.
-
Base Quality: The base should be anhydrous and of high purity. For instance, grinding potassium phosphate (K₃PO₄) to a very fine powder can improve reproducibility.[4]
-
Solvent Quality: Solvents must be anhydrous and thoroughly degassed to prevent catalyst oxidation.[1]
-
-
Reaction Conditions:
-
Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.[3]
-
Temperature: Suboptimal temperature can lead to low conversion. While many Suzuki couplings require elevated temperatures (80-110 °C), some modern, highly active catalysts can perform at room temperature.[2] If decomposition is observed at high temperatures, consider a lower temperature with a more active catalyst system.
-
Mixing: Inadequate mixing, especially in biphasic solvent systems, can hinder the reaction rate. Ensure vigorous and efficient stirring.
-
Q2: I am observing significant side product formation, what are they and how can I minimize them?
A2: The most common side reactions in Suzuki-Miyaura couplings are homocoupling of the boronic acid and dehalogenation of the aryl halide.
-
Homocoupling: The coupling of two molecules of 4-methylphenylboronic acid to form 4,4'-dimethylbiphenyl is a common side reaction.[5] This is often promoted by the presence of oxygen.[3][5]
-
Solution: Rigorous degassing of the reaction mixture is the most effective way to prevent this. Using a direct Pd(0) source instead of a Pd(II) precatalyst can also help.[1]
-
-
Protodeboronation: As mentioned, this is the replacement of the boronic acid group with a hydrogen atom.
-
Solution: Use anhydrous conditions and consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), which is cleaved in situ.[2]
-
-
Dehalogenation: The replacement of the bromine atom on 5-bromo-2-hydroxybenzoic acid with a hydrogen atom can also occur.
-
Solution: This can be minimized by optimizing the reaction conditions, particularly the choice of base and solvent.
-
Q3: My palladium catalyst appears to be decomposing (forming palladium black). What can I do?
A3: The formation of palladium black indicates catalyst decomposition, which leads to a loss of catalytic activity.[2]
-
Ligand Choice: The ligand stabilizes the palladium center. For electron-rich aryl bromides like 5-bromo-2-hydroxybenzoic acid, bulky, electron-rich phosphine ligands are often required to promote oxidative addition and stabilize the catalyst.[2] Consider screening different ligands.
-
Temperature Control: High temperatures can accelerate catalyst decomposition.[2] Avoid temperature spikes by preheating the oil bath.
-
Concentration: Running the reaction at a very high concentration can sometimes lead to catalyst decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system for the coupling of 5-bromo-2-hydroxybenzoic acid and 4-methylphenylboronic acid?
A1: There is no single "best" catalyst system as the optimal choice depends on the specific reaction conditions and scale. However, for challenging substrates that are electron-rich, catalyst systems with bulky, electron-rich phosphine ligands are generally preferred.[2] Examples include those based on ligands like SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂ or a preformed catalyst such as XPhos-Pd-G3.[6] Screening of different catalyst/ligand combinations is often necessary.[1]
Q2: Which base and solvent system should I use?
A2: The choice of base and solvent is critical.
-
Base: Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can influence the reaction rate and side product formation. A screening of different bases is recommended.[3]
-
Solvent: Anhydrous solvents such as dioxane, toluene, or THF are commonly used.[3] Often, a mixture of an organic solvent and water is used, especially when using carbonate or phosphate bases.[3] Ensure all solvents are thoroughly degassed.[3]
Q3: How do I monitor the progress of the reaction?
A3: The reaction progress can be monitored by suitable analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[3] A small aliquot of the reaction mixture can be taken (under inert atmosphere), quenched, and analyzed.
Q4: What is the best method for purifying the final product on a large scale?
A4: For the purification of this compound, a combination of techniques may be necessary.
-
Workup: After the reaction is complete, a standard aqueous workup is typically performed to remove the base and other inorganic salts.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) is a highly effective method for purifying solid compounds on a large scale.[7]
-
Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel may be required, although this can be less practical for very large quantities.[8]
Data Presentation
The following table summarizes the effect of different reaction parameters on the yield of a typical Suzuki-Miyaura cross-coupling reaction. This data is representative and should be used as a guide for optimization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (5:1) | 100 | 85 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 65 |
| 3 | XPhos Pd G3 (2) | - | K₂CO₃ (2.0) | THF/H₂O (4:1) | 80 | 92 |
| 4 | Pd/C (10) | - | K₃PO₄ (2.0) | DMF/H₂O (5:1) | 110 | 50 |
Experimental Protocols
Protocol: Scale-Up Synthesis of this compound
Materials:
-
5-bromo-2-hydroxybenzoic acid
-
4-methylphenylboronic acid
-
Palladium catalyst (e.g., XPhos Pd G3)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., THF/water mixture)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) and allow to cool under a stream of inert gas.
-
Reagent Charging: To the reaction flask equipped with a magnetic stir bar, add 5-bromo-2-hydroxybenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. Alternatively, evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O 4:1) via a cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. The product, being a carboxylic acid, may be in the aqueous layer if the pH is high. Acidify the aqueous layer with HCl to precipitate the product.
-
Filter the precipitated solid.
-
-
Purification:
-
Wash the crude product with water and then a non-polar solvent like hexane to remove non-polar impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.[7]
-
-
Drying: Dry the purified product in a vacuum oven.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A systematic workflow for troubleshooting low conversion in the Suzuki-Miyaura coupling reaction.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Hydroxy-5-(4-methylphenyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from preparations of 2-hydroxy-5-(4-methylphenyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a preparation of this compound?
A1: Common impurities can originate from the starting materials, side reactions during synthesis, and subsequent workup steps. The synthesis of this compound often involves a Kolbe-Schmitt reaction to introduce the carboxylic acid group and a Suzuki-Miyaura cross-coupling reaction to form the biaryl structure.
Potential impurities include:
-
Isomeric Byproducts: Positional isomers such as 4-hydroxybenzoic acid derivatives can form during the Kolbe-Schmitt reaction.
-
Unreacted Starting Materials: Residual 5-bromo-2-hydroxybenzoic acid (or a related halogenated precursor) and 4-methylphenylboronic acid from an incomplete Suzuki-Miyaura coupling.
-
Homocoupling Products: Biphenyl derivatives resulting from the self-coupling of 4-methylphenylboronic acid are common byproducts in Suzuki-Miyaura reactions.
-
Residual Catalyst: Traces of the palladium catalyst used in the cross-coupling reaction may remain.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
Q2: What are the recommended primary purification methods for this compound?
A2: The two most common and effective purification methods for this compound are recrystallization and column chromatography.
-
Recrystallization is effective for removing impurities with different solubility profiles from the desired product.
-
Column chromatography is a highly efficient method for separating the target compound from closely related impurities.
Q3: How do I choose a suitable solvent for recrystallization?
A3: An ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. For benzoic acid and salicylic acid derivatives, common solvent systems include:
-
Aqueous ethanol
-
Aqueous acetic acid
-
Toluene
-
A mixture of hexane and ethyl acetate
It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.
Q4: My purified product is still showing impurities by HPLC. What should I do?
A4: If initial purification does not yield a product of the desired purity, consider the following:
-
Sequential Purification: Employ a combination of purification techniques. For example, an initial recrystallization to remove the bulk of impurities can be followed by column chromatography for fine purification.
-
Optimize Your Current Method:
-
Recrystallization: Experiment with different solvent systems or a slower cooling rate to improve crystal formation and purity.
-
Column Chromatography: Adjust the eluent polarity, try a different stationary phase, or increase the column length to enhance separation.
-
-
Chemical Treatment: In some cases, a mild chemical wash can remove specific impurities. For example, a dilute acid wash can help remove basic impurities.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Product is too soluble in the chosen solvent at low temperature. | Select a solvent in which the product has lower solubility at room temperature. Alternatively, use a mixed-solvent system. |
| Too much solvent was used. | After dissolving the compound in the hot solvent, boil off some of the solvent to concentrate the solution before cooling. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Incomplete crystallization. | Allow the solution to cool more slowly. Once at room temperature, place the flask in an ice bath to maximize crystal formation. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
Issue 2: Oily Product Instead of Crystals
| Possible Cause | Troubleshooting Step |
| Presence of impurities that lower the melting point. | Attempt to remove these impurities by a preliminary purification step, such as a solvent wash or column chromatography, before recrystallization. |
| Solution is supersaturated. | Try using a slightly more dilute solution by adding a small amount of additional hot solvent before cooling. |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
Issue 3: Poor Separation During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate eluent polarity. | If the product elutes too quickly, decrease the polarity of the eluent. If it does not move from the baseline, increase the eluent polarity. A common starting eluent for similar compounds is a mixture of hexane and ethyl acetate. |
| Co-elution of impurities. | Use a shallower solvent gradient or isocratic elution with the optimal solvent mixture to improve separation. Adding a small amount of acetic acid to the eluent can improve the peak shape of acidic compounds. |
| Column overloading. | Use a larger column or a smaller amount of crude product. |
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold aqueous ethanol.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 hexane:ethyl acetate with 1% acetic acid) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Illustrative Purity and Yield Data for Purification Methods
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) |
| Recrystallization (Aqueous Ethanol) | 85% | 97% | 75% |
| Column Chromatography (Hexane:EtOAc) | 85% | >99% | 60% |
| Sequential Purification | 85% | >99.5% | 45% |
Note: The values in this table are for illustrative purposes only and may not reflect actual experimental results.
Table 2: Solubility of 2-Hydroxybenzoic Acid in Various Solvents at 298.15 K
| Solvent | Mole Fraction Solubility |
| 1,4-Dioxane | High |
| Tetrahydrofuran | High |
| 1-Propanol | Moderate |
| 2-Propanol | Moderate |
| Ethyl Acetate | Moderate |
| Water | Low |
This data for the parent compound, 2-hydroxybenzoic acid, can serve as a useful starting point for selecting a recrystallization solvent for its derivatives.
Visualizations
Caption: Recrystallization workflow for purification.
Caption: Column chromatography purification workflow.
Technical Support Center: Synthesis of 2-hydroxy-5-(4-methylphenyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxy-5-(4-methylphenyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The two most common catalytic routes for the synthesis of this compound are:
-
Suzuki-Miyaura Coupling: This method involves the palladium- or nickel-catalyzed cross-coupling of a 5-halosalicylic acid (or its ester derivative) with 4-methylphenylboronic acid. This is a highly versatile and widely used method for forming the carbon-carbon bond between the salicylic acid core and the 4-methylphenyl (p-tolyl) group.
-
Kolbe-Schmitt Reaction: This reaction introduces a carboxyl group onto a phenolic substrate. In this context, it would involve the carboxylation of 4'-methyl-[1,1'-biphenyl]-4-ol. This method is a classic transformation for synthesizing hydroxybenzoic acids.[1][2][3][4]
Q2: Which catalyst is most effective for the Suzuki-Miyaura coupling step?
A2: Palladium catalysts are most commonly employed for this transformation. The choice of catalyst and ligand is crucial for achieving high yields. Systems like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are classic choices, while more modern catalysts incorporating bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos and SPhos) can offer higher turnover numbers and efficiency, especially for challenging substrates.[5][6] Nickel catalysts are also a cost-effective alternative.
Q3: What is the role of the base in the Suzuki-Miyaura coupling, and which one should I choose?
A3: The base is critical for the transmetalation step of the catalytic cycle, activating the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent system. For many Suzuki couplings, potassium carbonate or potassium phosphate are effective and commonly used.
Q4: How can I purify the final product, this compound?
A4: Purification typically involves recrystallization from a suitable solvent system, such as ethanol/water or toluene.[7][8] Column chromatography on silica gel can also be employed if impurities are difficult to remove by recrystallization.[9] Acid-base extraction is another useful technique; the product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification.[10][11][12]
Troubleshooting Guides
Route 1: Suzuki-Miyaura Coupling of 5-Halosalicylic Acid
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | - Ensure the palladium catalyst is not old or degraded. Use a fresh batch or a different palladium source. - For reactions sensitive to air, ensure proper degassing of solvents and use of an inert atmosphere (Nitrogen or Argon). |
| Incorrect Base | - The chosen base may not be optimal. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. - Ensure the base is finely powdered and anhydrous for solid bases. |
| Ligand Issues | - The ligand may not be suitable for the specific substrates. For sterically hindered or electron-rich partners, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). - Check the palladium-to-ligand ratio; it often requires optimization. |
| Poor Substrate Reactivity | - The reactivity of aryl halides follows the trend I > Br > Cl. If using an aryl chloride, a more active catalyst system and higher temperatures may be necessary.[13] |
| Low Reaction Temperature | - While some reactions proceed at room temperature, many require heating to 80-100 °C to achieve a reasonable reaction rate. |
Problem 2: Significant Byproduct Formation
| Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | - This is a common side reaction, often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed. - Adjust the stoichiometry; a slight excess of the boronic acid is common, but a large excess can favor homocoupling. |
| Dehalogenation of the Starting Material | - This can occur if there are sources of hydride in the reaction. Ensure solvents are pure and dry. - The choice of base and solvent can influence this side reaction. |
| Protodeboronation of Boronic Acid | - Boronic acids can be unstable, especially in the presence of water and at elevated temperatures, leading to the formation of toluene in this case. Use a slight excess of the boronic acid and consider using boronic esters (e.g., pinacol esters) which are more stable. |
Route 2: Kolbe-Schmitt Reaction of 4'-methyl-[1,1'-biphenyl]-4-ol
Problem 1: Low Yield of Carboxylic Acid
| Potential Cause | Suggested Solution |
| Presence of Water | - The Kolbe-Schmitt reaction is highly sensitive to moisture. Ensure all reactants, solvents, and the reaction vessel are thoroughly dried.[4] |
| Insufficient Pressure or Temperature | - This reaction typically requires high pressure (up to 100 atm) and temperature (125-150 °C) to proceed efficiently.[2][3] |
| Incomplete Phenoxide Formation | - Ensure a stoichiometric amount of a strong base (e.g., NaOH, KOH) is used to completely deprotonate the phenol. |
Problem 2: Formation of the Incorrect Isomer (para-hydroxybenzoic acid derivative)
| Potential Cause | Suggested Solution |
| Choice of Metal Cation | - The regioselectivity of the Kolbe-Schmitt reaction is influenced by the alkali metal cation. Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides can lead to the formation of the para-isomer, especially at higher temperatures.[3][4] Using sodium hydroxide is recommended for synthesizing the desired 2-hydroxy isomer. |
| Reaction Temperature | - Higher temperatures can favor the thermodynamically more stable para-isomer. Optimize the temperature to favor the kinetic ortho-product. |
Data Presentation
The following tables summarize representative quantitative data for the key synthetic steps. Note that optimal conditions can be substrate-dependent and may require further optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromosalicylic Acid with 4-Methylphenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3 | - | K₂CO₃ | Toluene/Ethanol/H₂O | 85 | 4 | ~70-85 |
| Pd(OAc)₂ | 2 | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 2 | >90 |
| NiCl₂(dppp) | 5 | - | K₃PO₄ | Dioxane | 100 | 12 | ~60-75 |
Data compiled from analogous syntheses of 5-aryl salicylic acids.
Table 2: General Conditions for the Kolbe-Schmitt Reaction
| Phenolic Substrate | Base | CO₂ Pressure (atm) | Temperature (°C) | Product |
| 4'-methyl-[1,1'-biphenyl]-4-ol | NaOH | ~100 | ~125-150 | This compound |
| 4'-methyl-[1,1'-biphenyl]-4-ol | KOH | ~100 | >150 | Primarily 4-hydroxy-4'-(4-methylphenyl)benzoic acid |
Conditions are based on the classical Kolbe-Schmitt reaction and the known influence of the counter-ion on regioselectivity.[2][3][4]
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the synthesis of this compound starting from 5-bromosalicylic acid.
Materials:
-
5-Bromosalicylic acid
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized water
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk flask, add 5-bromosalicylic acid (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).
-
Heat the reaction mixture to 100 °C and stir vigorously for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Acidify the mixture to a pH of ~2 with 1 M HCl, which should precipitate the crude product.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Protocol 2: Synthesis via Kolbe-Schmitt Reaction (Alternative Route)
This protocol outlines a general procedure for the carboxylation of 4'-methyl-[1,1'-biphenyl]-4-ol. Note: This reaction requires specialized high-pressure equipment.
Materials:
-
4'-methyl-[1,1'-biphenyl]-4-ol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO₂)
-
Sulfuric acid (H₂SO₄)
Procedure:
-
Prepare sodium 4'-methyl-[1,1'-biphenyl]-4-oxide by reacting 4'-methyl-[1,1'-biphenyl]-4-ol with a stoichiometric amount of sodium hydroxide and thoroughly drying the resulting salt.
-
Place the dry sodium phenoxide in a high-pressure autoclave.
-
Heat the vessel to 125-150 °C and pressurize with carbon dioxide to approximately 100 atm.[2][3]
-
Maintain the reaction under these conditions for several hours.
-
After cooling and venting the CO₂, dissolve the solid product in water.
-
Acidify the aqueous solution with sulfuric acid to precipitate the crude this compound.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
Caption: Troubleshooting logic for low yield in Suzuki coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US2891090A - Purification of salicylic acid derivatives - Google Patents [patents.google.com]
- 11. US4827027A - Separation/purification of salicyclic acid - Google Patents [patents.google.com]
- 12. US3359307A - Production of purified salicylic acid - Google Patents [patents.google.com]
- 13. US3816521A - Process for the production of p-hydroxy benzoic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2-hydroxy-5-(4-methylphenyl)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-hydroxy-5-(4-methylphenyl)benzoic acid analogs, focusing on their potential as anti-inflammatory and cytotoxic agents. By examining their structure-activity relationships (SAR), this document aims to inform the rational design of more potent and selective therapeutic compounds.
Introduction
This compound, a derivative of salicylic acid, belongs to a class of compounds known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of an aryl group at the 5-position of the salicylic acid scaffold can significantly modulate its pharmacological profile. Understanding the relationship between structural modifications and biological activity is crucial for the development of novel drug candidates with improved efficacy and reduced side effects.
The primary mechanisms of action for many salicylic acid derivatives involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, both of which are pivotal in inflammation and cancer.[1] This guide will delve into the synthesis, biological evaluation, and SAR of analogs of this compound, providing valuable insights for researchers in the field of drug discovery.
Data Presentation: Cytotoxic Activity of Hydroxybenzoic Acid Derivatives
| Compound ID | R Group on Phenyl Ring | DLD-1 (Colon) IC50 (µM) | HeLa (Cervical) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 8 | 3,4,5-trimethoxy | 25.05 | 23.88 | 48.36 |
| 9 | 3,4,5-trimethoxy | - | 37.67 | - |
| 10 | 3,4-dimethoxy | 27.26 | 19.19 | - |
| Erlotinib (Standard) | - | 13.86 | 36.41 | 87.34 |
Analysis of Structure-Activity Relationship (SAR):
The data in the table suggests that the substitution pattern on the phenyl ring significantly influences the cytotoxic activity of these hydroxybenzoic acid derivatives.[2]
-
Methoxy Substituents: The presence of methoxy groups on the phenyl ring appears to be a key determinant of cytotoxic activity. Compound 8 , with a 3,4,5-trimethoxy substitution, demonstrates broad-spectrum activity against all three cell lines tested.[2]
-
Comparison of Methoxy Patterns: Compound 10 , with a 3,4-dimethoxy substitution, shows comparable or slightly better activity against DLD-1 and HeLa cells compared to the trimethoxy analog 8 , suggesting that the number and position of methoxy groups can fine-tune the cytotoxic potency.[2]
-
Activity Spectrum: Notably, some compounds exhibit selective activity. For instance, compound 9 is only active against the HeLa cell line, highlighting the potential for developing analogs with cancer cell line-specific cytotoxicity.[2]
For the target compound, this compound, the methyl group at the para position of the 5-phenyl ring is an electron-donating group. Based on general SAR principles for related compounds, this could influence the electronic properties and overall shape of the molecule, thereby affecting its binding to target enzymes and receptors. Further studies with a systematic variation of substituents on the 5-phenyl ring (e.g., electron-withdrawing groups, halogens, larger alkyl groups) would be necessary to establish a definitive SAR for this specific class of analogs.
Experimental Protocols
This section details the methodologies for the synthesis and biological evaluation of this compound analogs.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of 5-aryl-2-hydroxybenzoic acids is commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5-Bromo-2-hydroxybenzoic acid
-
(4-methylphenyl)boronic acid (or other arylboronic acids for analogs)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or other suitable phosphine ligand
-
Potassium carbonate (K2CO3) or another suitable base
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add 5-bromo-2-hydroxybenzoic acid (1 equivalent), the corresponding arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (e.g., 2-5 mol% Pd(OAc)2) and the phosphine ligand (e.g., 4-10 mol% PPh3).
-
Add the solvent mixture to the reaction vessel.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup: acidify the mixture with HCl, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-hydroxy-5-arylbenzoic acid analog.
Biological Assay Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[2]
Materials:
-
Human cancer cell lines (e.g., DLD-1, HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (2-hydroxy-5-arylbenzoic acid analogs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
After 24 hours, remove the old medium and treat the cells with various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Erlotinib).
-
Incubate the plates for a further 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.
Mandatory Visualization
Signaling Pathway
The anti-inflammatory effects of salicylic acid derivatives are often attributed to their ability to inhibit the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of analogs.
References
Comparative Analysis of 2-Hydroxy-5-arylbenzoic Acid Derivatives in Modulating Cellular Stress Pathways
A detailed guide for researchers and drug development professionals on the synthesis, biological activity, and structure-activity relationships of 2-hydroxy-5-arylbenzoic acid derivatives, with a focus on their potential as modulators of endoplasmic reticulum (ER) stress.
This guide provides a comparative analysis of a series of 2-hydroxy-5-arylbenzoic acid derivatives, analogues of salicylic acid, based on their ability to ameliorate Endoplasmic Reticulum (ER) stress. The data presented herein is derived from studies on bi-aryl analogues of salicylic acids, offering insights into their therapeutic potential.
Quantitative Data Summary
The following table summarizes the in vitro activity of various 2-hydroxy-5-arylbenzoic acid derivatives against tunicamycin-induced ER stress. The anti-ER stress activity is presented as the half-maximal inhibitory concentration (IC50), and cytotoxicity is represented by the half-maximal cytotoxic concentration (CC50).
| Compound ID | R Group (at position 5) | IC50 (µM)[1] | CC50 (µM)[1] |
| 16a | Phenyl | 1.8 | > 50 |
| 16b | Naphthalen-1-yl | 1.4 | > 50 |
| 16c | Pyridin-4-yl | 3.8 | > 50 |
| 16d | Pyridin-3-yl | 2.5 | > 50 |
| 17a | 4-Methylphenyl (p-tolyl) | Not directly available, but a structurally related compound, 2-hydroxy-4-(3-(4-(p-tolyl)thiazol-2-yl)thioureido)benzoic acid, has been synthesized and evaluated as a SIRT5 inhibitor.[2] | Not available |
Experimental Protocols
Synthesis of 2-Hydroxy-5-arylbenzoic Acids
The general synthetic route for the preparation of 2-hydroxy-5-arylbenzoic acid derivatives involves a Suzuki coupling reaction.[1]
Materials:
-
Ethyl 5-bromo-2-hydroxybenzoate
-
Appropriate arylboronic acid (e.g., phenylboronic acid, 1-naphthaleneboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane
-
Water
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Suzuki Coupling: To a solution of ethyl 5-bromo-2-hydroxybenzoate and the corresponding arylboronic acid in a mixture of 1,4-dioxane and water, Pd(OAc)2, SPhos, and K3PO4 are added.
-
The reaction mixture is heated under an inert atmosphere.
-
After completion of the reaction (monitored by TLC), the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the ethyl 2-hydroxy-5-arylbenzoate.
-
Hydrolysis: The purified ester is dissolved in a mixture of methanol and water, and lithium hydroxide is added.
-
The mixture is stirred at room temperature until the hydrolysis is complete.
-
The reaction mixture is then acidified with HCl.
-
The resulting precipitate is filtered, washed with water, and dried to afford the final 2-hydroxy-5-arylbenzoic acid.[1]
Anti-Endoplasmic Reticulum (ER) Stress Assay
The anti-ER stress activity of the compounds is evaluated using a cell-based reporter assay.[1]
Cell Line: Human embryonic kidney 293 (HEK293) cells stably expressing a GRP78 promoter-driven luciferase reporter gene.
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period.
-
ER stress is induced by adding tunicamycin.
-
After incubation, the luciferase activity is measured using a luminometer.
-
The IC50 value, the concentration of the compound that inhibits 50% of the tunicamycin-induced luciferase activity, is calculated.[1]
Cytotoxicity Assay
Cytotoxicity of the compounds is assessed to determine their therapeutic window.
Procedure:
-
The same cell line used in the anti-ER stress assay is treated with increasing concentrations of the test compounds.
-
Cell viability is measured using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells.
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.[1]
Visualizations
Caption: Synthetic workflow for 2-hydroxy-5-arylbenzoic acid derivatives.
Caption: Inhibition of ER stress-induced reporter gene expression.
References
Comparative Efficacy of 2-hydroxy-5-(4-methylphenyl)benzoic acid and Analogs in Preclinical Models of Pain and Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo efficacy of 2-hydroxy-5-(4-methylphenyl)benzoic acid, a novel salicylic acid derivative, against other relevant compounds. Direct preclinical studies on this specific molecule are not publicly available. Therefore, this comparison is based on published in vivo data for structurally similar benzoic acid and salicylic acid derivatives, which are anticipated to share a common mechanism of action as cyclooxygenase (COX) inhibitors.
Overview of Potential Therapeutic Action
This compound belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs). Its chemical structure, a derivative of salicylic acid, strongly suggests that its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][2] These enzymes are critical in the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2] By blocking prostaglandin production, compounds of this class are expected to exhibit both analgesic and anti-inflammatory effects. Some evidence also suggests that salicylic acid and its derivatives may have anti-inflammatory actions independent of direct COX enzyme inhibition, potentially through the suppression of pro-inflammatory gene expression.[3][4]
Comparative In Vivo Efficacy Data
To contextualize the potential efficacy of this compound, this section presents data from a representative in vivo study on a closely related analog, 5-acetamido-2-hydroxy benzoic acid, and its derivatives. The acetic acid-induced writhing test in mice, a standard model for evaluating peripheral analgesic activity, was employed.[5][6][7]
| Compound | Dose (mg/kg) | Route of Administration | Animal Model | Efficacy Endpoint | % Inhibition of Writhing | Reference Compound | % Inhibition (Reference) |
| 5-acetamido-2-hydroxy benzoic acid | 20 | Oral | Mouse | Abdominal Constrictions | Not specified in abstract | Acetaminophen | Not specified in abstract |
| Derivative PS3 (benzyl derivative) | 20 | Oral | Mouse | Abdominal Constrictions | 74% | Control (Vehicle) | 0% |
| Derivative PS3 (benzyl derivative) | 50 | Oral | Mouse | Abdominal Constrictions | 75% | Control (Vehicle) | 0% |
Data synthesized from a study on 5-acetamido-2-hydroxy benzoic acid derivatives.[5][8]
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of efficacy studies. Below are standard protocols for two of the most common assays used to evaluate the anti-inflammatory and analgesic properties of NSAID-like compounds.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This widely used model assesses the acute anti-inflammatory activity of a compound.[9]
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to several groups (n=6 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)
-
Test Compound (various dose levels)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Procedure: a. The initial volume of the right hind paw of each rat is measured using a plethysmometer. b. The test compound, vehicle, or positive control is administered orally (p.o.) or intraperitoneally (i.p.). c. After a set period (e.g., 60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw to induce inflammation.[9][10] d. Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[9]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Acetic Acid-Induced Writhing Test in Mice (Analgesic Assay)
This test is a chemical-induced visceral pain model used to screen for peripheral analgesic activity.[6][7]
-
Animals: Swiss albino mice (20-25g) of either sex are commonly used.
-
Acclimatization: Animals are acclimatized for a minimum of three days before the experiment.
-
Grouping: Mice are randomly divided into groups (n=6-10 per group):
-
Vehicle Control (e.g., normal saline)
-
Test Compound (various dose levels)
-
Positive Control (e.g., Aspirin or Diclofenac Sodium)
-
-
Procedure: a. The test compound, vehicle, or positive control is administered (p.o. or i.p.). b. After a predetermined time (e.g., 30-60 minutes), each mouse is injected intraperitoneally with 0.1 mL/10g of a 0.6% acetic acid solution to induce a characteristic writhing response (abdominal constrictions and stretching of hind limbs).[7] c. Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. d. The number of writhes is counted for a specific period, typically 10 to 20 minutes, starting 5 minutes after the injection.[6][7]
-
Data Analysis: The percentage inhibition of writhing is calculated for each treated group compared to the vehicle control group.
Visualizing Experimental and Biological Pathways
To further clarify the experimental workflow and the underlying biological mechanism of action, the following diagrams are provided.
References
- 1. Nitrooxyacyl derivatives of salicylic acid: aspirin-like molecules that covalently inactivate cyclooxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor [jstage.jst.go.jp]
- 3. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]
- 4. Frontiers | Multiple Targets of Salicylic Acid and Its Derivatives in Plants and Animals [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Synthesis of 2-hydroxy-5-(4-methylphenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent cross-coupling methods for the synthesis of 2-hydroxy-5-(4-methylphenyl)benzoic acid: the Suzuki-Miyaura coupling and the Ullmann reaction. The selection of a synthetic route is a critical decision in chemical research and drug development, impacting yield, purity, cost, and environmental footprint. This document presents a comparative analysis of these two methods, supported by experimental data and detailed protocols, to aid in making an informed choice for your specific research needs.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative metrics for the Suzuki-Miyaura and Ullmann reactions for the synthesis of this compound. The data is based on typical results reported in the literature for similar biaryl syntheses.
| Parameter | Suzuki-Miyaura Coupling | Ullmann Reaction |
| Starting Materials | 5-bromo-2-hydroxybenzoic acid, 4-methylphenylboronic acid | 5-bromo-2-hydroxybenzoic acid, 4-iodotoluene, Copper powder |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand (e.g., SPhos) | Copper (Cu) powder or Copper(I) iodide (CuI) |
| Typical Yield | 75-95% | 40-60% |
| Reaction Temperature | 80-110 °C | 150-220 °C |
| Reaction Time | 12-24 hours | 24-48 hours |
| Solvent | Toluene, Dioxane, or aqueous mixtures | DMF, NMP, or neat |
| Functional Group Tolerance | High; tolerates a wide range of functional groups. | Moderate; sensitive functional groups may require protection. |
| Reagent Toxicity | Boronic acids are generally of low toxicity. Palladium catalysts can be toxic and require removal from the final product. | Organohalides can be toxic. Copper catalysts are less toxic than palladium but may still require removal. |
| Cost | Palladium catalysts and phosphine ligands can be expensive. Boronic acids are moderately priced. | Copper catalysts are significantly cheaper. Aryl iodides can be more expensive than bromides. |
| Environmental Impact | Use of organic solvents and heavy metal catalyst. Aqueous conditions can be employed to improve the green profile. | High reaction temperatures and high-boiling polar solvents contribute to a higher environmental impact. |
Experimental Protocols
Method 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-2-hydroxybenzoic acid with 4-methylphenylboronic acid.
Materials:
-
5-bromo-2-hydroxybenzoic acid (1.0 equiv)
-
4-methylphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Toluene, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxybenzoic acid (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).
-
In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous toluene.
-
Add the catalyst mixture to the reaction flask.
-
Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 5-bromo-2-hydroxybenzoic acid.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Method 2: Ullmann Reaction
This protocol outlines a classical Ullmann condensation for the synthesis of this compound from 5-bromo-2-hydroxybenzoic acid and 4-iodotoluene.
Materials:
-
5-bromo-2-hydroxybenzoic acid (1.0 equiv)
-
4-iodotoluene (1.5 equiv)
-
Copper powder, activated (2.0 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxybenzoic acid (1.0 equiv), 4-iodotoluene (1.5 equiv), activated copper powder (2.0 equiv), and anhydrous potassium carbonate (2.0 equiv).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 180 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the copper residues and wash the pad with ethyl acetate.
-
Pour the filtrate into a separatory funnel containing water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or recrystallization to yield this compound.
Mandatory Visualization
The following diagrams illustrate the chemical structures and a logical workflow for selecting a synthesis method.
A Comparative Guide to the Validation of Analytical Methods for 2-hydroxy-5-(4-methylphenyl)benzoic acid
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 2-hydroxy-5-(4-methylphenyl)benzoic acid. The content is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The experimental protocols and performance data presented are based on established methods for structurally similar benzoic acid derivatives, providing a robust framework for method validation.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical technique is critical for the accurate quantification of this compound. The following table summarizes the key performance characteristics of three common analytical methods based on typical results for related benzoic acid compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity and interaction with a stationary phase, followed by UV detection. | Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry (MS) or flame ionization (FID). | Measurement of light absorbance by the analyte at a specific wavelength. |
| Specificity | High; can resolve the analyte from impurities and degradation products. | Very high, especially with MS detection, which provides mass information. | Low; susceptible to interference from any compound that absorbs at the same wavelength. |
| Linearity Range | Typically wide, e.g., 1-100 µg/mL. | Dependent on detector; can be wide but may require derivatization. | Generally narrower and highly dependent on the molar absorptivity of the compound. |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |
| Precision (% RSD) | < 2% | < 3% | < 5% |
| Limit of Detection (LOD) | Low (ng/mL range) | Very low (pg/mL range), especially with MS. | Higher (µg/mL range). |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Very low (pg/mL range) | Higher (µg/mL range). |
| Sample Preparation | Simple filtration and dilution are often sufficient.[1] | May require derivatization to increase volatility and thermal stability.[2][3] | Simple dilution in a suitable solvent. |
Experimental Protocols
Detailed methodologies for the validation of analytical methods are crucial for ensuring robust and reproducible results.[4][5]
High-Performance Liquid Chromatography (HPLC) Method Protocol
1. Instrumentation and Reagents:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[1]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid.[1]
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid), for example, in a 70:30 (v/v) ratio. The mobile phase should be filtered and degassed.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan of the analyte (a starting point could be around 230-254 nm).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of the reference standard in 100 mL of the mobile phase.[1]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]
-
Sample Solution: Accurately weigh the sample, dissolve it in the mobile phase to a known volume, and filter through a 0.45 µm syringe filter before injection.[1]
4. Validation Parameters:
-
Linearity: Analyze the working standard solutions and construct a calibration curve by plotting peak area against concentration. A correlation coefficient (r²) > 0.999 is desirable.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Precision: Assess repeatability (intra-day precision) by analyzing multiple injections of the same sample on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days.
-
Specificity: Analyze a blank, a placebo, and the analyte to ensure no interfering peaks at the retention time of this compound.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[4][5]
Gas Chromatography (GC) Method Protocol
1. Instrumentation and Reagents:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column suitable for acidic compounds (e.g., DB-5ms, HP-5ms).
-
Helium or Nitrogen as carrier gas.
-
Derivatizing agent (e.g., BSTFA, diazomethane).
-
Solvents for extraction (e.g., ethyl acetate).[2]
-
This compound reference standard.
2. Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C (for FID) or MS transfer line at 280 °C.
-
Carrier Gas Flow: 1.2 mL/min.
3. Standard and Sample Preparation:
-
Derivatization: To a dried extract of the sample or standard, add the derivatizing agent and heat to ensure complete reaction. This converts the acidic and hydroxyl groups to more volatile esters or silyl ethers.
-
Standard Solutions: Prepare a stock solution of the derivatized standard and dilute to create a calibration curve.
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent like ethyl acetate after acidification.[2] Dry the organic extract and then perform derivatization.
4. Validation Parameters:
-
Follow a similar validation approach as for HPLC, focusing on linearity, accuracy, precision, specificity, LOD, and LOQ of the derivatized analyte.
UV-Vis Spectrophotometry Method Protocol
1. Instrumentation and Reagents:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
-
Solvent (e.g., methanol, ethanol, or a suitable buffer).
-
This compound reference standard.
2. Method Development:
-
Determination of λmax: Scan a dilute solution of the reference standard across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of known concentration in the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Dissolve the sample in the solvent and dilute as necessary to fall within the linear range of the assay.
4. Validation Parameters:
-
Linearity: Measure the absorbance of the working standards at λmax and plot absorbance versus concentration.
-
Accuracy and Precision: Analyze samples of known concentration and spiked samples.
-
Specificity: This method is less specific; therefore, it is crucial to demonstrate that excipients or impurities in the sample matrix do not absorb at the analytical wavelength.
Mandatory Visualizations
Caption: Experimental workflow for HPLC method validation.
Caption: Hypothetical signaling pathway interaction.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2-hydroxy-5-(4-methylphenyl)benzoic acid, a member of the 5-aryl-salicylic acid class of compounds, and its structural analogs. The information presented herein is collated from various studies to facilitate further research and development of this chemical scaffold in therapeutic applications.
Executive Summary
Derivatives of salicylic acid are a cornerstone in pharmacology, with wide-ranging applications as anti-inflammatory, antimicrobial, and anticancer agents. The introduction of an aryl group at the 5-position of the salicylic acid backbone, as seen in this compound, has been explored to modulate and enhance these biological activities. This guide focuses on a comparative evaluation of these activities, supported by available experimental data. The primary biological activities discussed are anti-inflammatory effects, antimicrobial properties, and the inhibition of SIRT5, a key metabolic enzyme.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound and related compounds. It is important to note that the data is compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Anti-Inflammatory and Anti-Endoplasmic Reticulum (ER) Stress Activity
Recent studies have investigated 5-aryl-salicylic acids for their ability to mitigate ER stress, a condition implicated in various inflammatory diseases.
Table 1: Anti-ER Stress Activity of 5-Aryl-Salicylic Acid Derivatives[1]
| Compound ID | Ar Group | IC50 (µM) for ER Stress Reduction |
| 16a | Phenyl | > 10 |
| 16c | 4-Methoxyphenyl | 3.16 |
| 16d | 4-Chlorophenyl | 2.50 |
| 16e (this compound) | 4-Methylphenyl (p-tolyl) | 1.26 |
| 17d | 4-Phenylphenyl | 0.32 |
IC50 values represent the half-maximal inhibitory concentration for the reduction of tunicamycin-induced ER stress.[1]
Antimicrobial Activity
Hydroxybenzoic acid derivatives have long been recognized for their antimicrobial properties. The data below is representative of the activity of this class of compounds against various pathogens.
Table 2: Antimicrobial Activity of Related Hydroxybenzoic Acid Derivatives
| Compound Class/Derivative | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| p-Hydroxybenzoic Acid Schiff Base (Compound 14) | General Antimicrobial | 1.50 µM/mL | [2] |
| 4-hydroxy-N-p-tolylbenzamide | E. coli | 3.12 µg/mL | [3] |
| 4-hydroxy-N-p-tolylbenzamide | B. subtilis | 6.25 µg/mL | [3] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | [3] |
| 2-hydroxy benzyl hydrazide derivative (C-7) | S. aureus | Zone of inhibition: 2.0 cm | [4] |
| 2-hydroxy benzyl hydrazide derivative (C-7) | E. coli | Zone of inhibition: 2.1 cm | [4] |
Signaling Pathways and Mechanisms of Action
Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of salicylic acid and its derivatives are often attributed to the inhibition of the cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Simplified NF-κB signaling pathway in inflammation.
Experimental Protocols
Synthesis of 5-Aryl-Salicylic Acids
A general synthetic route to 5-aryl-salicylic acids involves a Suzuki coupling reaction.[1]
References
- 1. Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jchr.org [jchr.org]
A Researcher's Guide to Purity Assessment of Synthesized 2-hydroxy-5-(4-methylphenyl)benzoic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 2-hydroxy-5-(4-methylphenyl)benzoic acid is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for purity assessment, complete with detailed experimental protocols and data presentation formats, to aid in the rigorous evaluation of this synthesized compound.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach is recommended for the comprehensive assessment of purity. The following table summarizes the most common analytical techniques, highlighting their principles, advantages, and limitations in the context of analyzing this compound.
| Technique | Principle | Advantages | Disadvantages | Typical Purity Range |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their differential partitioning between a stationary and a mobile phase. | High resolution and sensitivity for quantifying impurities.[1][2] Well-established for aromatic carboxylic acids. | Requires method development and validation.[2] | >95% |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[3] | Highly accurate and precise primary ratio method.[4][5] Does not require a reference standard of the analyte.[5] | Requires a high-field NMR spectrometer. Lower sensitivity compared to HPLC for trace impurities. | >98% |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. Impurities lower and broaden the melting point.[6] | Provides a measure of absolute purity for crystalline solids.[7] Requires small sample size. | Only detects eutectic impurities.[7] Not suitable for amorphous or thermally unstable compounds. | >98.5% |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. A sharp melting range indicates high purity. | Simple, rapid, and inexpensive preliminary assessment of purity. | Subjective and less precise than DSC. Insensitive to small amounts of impurities. | Qualitative |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about its functional groups. | Confirms the identity of the synthesized compound by comparing its spectrum to a reference. | Not a quantitative method for purity assessment. | Identity Confirmation |
Experimental Workflow for Purity Assessment
A systematic workflow ensures a thorough and reliable purity determination of the synthesized this compound.
References
- 1. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Comparative Guide to the Cross-Reactivity of Non-Steroidal Anti-Inflammatory Drugs: A Case Study on Dual COX/5-LOX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the cross-reactivity profiles of non-steroidal anti-inflammatory drugs (NSAIDs), with a special focus on dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). While specific cross-reactivity data for 2-hydroxy-5-(4-methylphenyl)benzoic acid is not extensively available in current literature, this document uses Tepoxalin, a well-characterized dual inhibitor, as a primary case study. Tepoxalin is a veterinary NSAID that effectively inhibits both the COX and 5-LOX pathways, which are central to the inflammatory response.[1][2] By comparing its activity to other NSAIDs with varying selectivity, this guide aims to provide a framework for evaluating and understanding the cross-reactivity of anti-inflammatory compounds.
The therapeutic effects of NSAIDs are derived from their ability to suppress the production of prostaglandins and leukotrienes, key mediators in the arachidonic acid cascade.[1] However, the clinical utility of these drugs is often linked to their selectivity for different enzymes within this pathway, which in turn influences their cross-reactivity and potential for off-target effects.
Mechanism of Action: The Arachidonic Acid Cascade
The anti-inflammatory action of NSAIDs is centered on the inhibition of enzymes within the arachidonic acid cascade. When a cell is activated by a stimulus, phospholipase A2 releases arachidonic acid from the cell membrane. This fatty acid is then metabolized by two major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins and thromboxanes. These molecules are involved in inflammation, pain, fever, and platelet aggregation.[3]
-
Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) enzyme converts arachidonic acid into leukotrienes, which are potent mediators of inflammation and allergic reactions.[3]
The selectivity of an NSAID for COX-1, COX-2, and 5-LOX is a critical determinant of its efficacy and side-effect profile.
Comparative Inhibitory Profiles
The following table summarizes the in vitro inhibitory concentrations (IC50) of Tepoxalin and other commonly used NSAIDs against COX-1, COX-2, and 5-LOX. Lower IC50 values indicate greater potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | COX-2/COX-1 Selectivity Ratio | Reference(s) |
| Tepoxalin | 2.85 | 4.2 | 0.15 | 1.47 | [4][5] |
| Celecoxib | 82 | 6.8 | >100 | 0.08 | [6] |
| Diclofenac | 0.076 | 0.026 | >100 | 0.34 | [6] |
| Ibuprofen | 12 | 80 | >100 | 6.67 | [6] |
Note: IC50 values can vary depending on the specific assay conditions. The selectivity ratio is calculated as IC50 (COX-2) / IC50 (COX-1). A ratio less than 1 indicates selectivity for COX-2, while a ratio greater than 1 suggests selectivity for COX-1.
Experimental Protocols
In Vitro COX/5-LOX Inhibition Assay
The determination of a compound's inhibitory activity against COX and 5-LOX enzymes is a critical step in assessing its cross-reactivity. A common method is the in vitro enzyme inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1, COX-2, and 5-LOX.
Materials and Reagents:
-
Purified COX-1 and COX-2 enzymes (human or ovine)
-
Purified 5-LOX enzyme (human recombinant)
-
COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
5-LOX assay buffer
-
Arachidonic acid (substrate)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader
-
Enzyme-linked immunosorbent assay (ELISA) kits for prostaglandin E2 (PGE2) and leukotriene B4 (LTB4)
Procedure:
-
Enzyme Preparation: Prepare dilutions of COX-1, COX-2, and 5-LOX enzymes in their respective assay buffers to the desired concentration.
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.
-
Incubation: Add the enzyme and test compound to the wells of a 96-well plate and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction.
-
Product Quantification: Measure the amount of PGE2 (for COX assays) or LTB4 (for 5-LOX assays) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
References
- 1. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tepoxalin - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Tepoxalin: a dual cyclooxygenase/5-lipoxygenase inhibitor of arachidonic acid metabolism with potent anti-inflammatory activity and a favorable gastrointestinal profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tepoxalin | CAS 103475-41-8 | TargetMol | Biomol.com [biomol.com]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Performance of 2-hydroxy-5-(4-methylphenyl)benzoic Acid in Preclinical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential performance of 2-hydroxy-5-(4-methylphenyl)benzoic acid in key preclinical assays. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide leverages performance data from structurally similar benzoic acid derivatives and established non-steroidal anti-inflammatory drugs (NSAIDs) to provide a benchmarking framework. The included experimental protocols and pathway diagrams offer a foundational understanding for researchers seeking to evaluate this and related compounds.
Anti-Inflammatory and Analgesic Performance
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[1] The performance of novel compounds in this class is often benchmarked against established drugs like Indomethacin and Aspirin in assays that measure analgesic and anti-inflammatory activity.
Comparative Analgesic Activity: Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a standard in vivo assay to evaluate the peripheral analgesic activity of a compound. The test involves inducing a pain response (writhing) in mice by intraperitoneal injection of acetic acid. The efficacy of an analgesic compound is measured by its ability to reduce the number of writhes compared to a control group.
While specific data for this compound is not available, the following table presents data for a structurally related compound, 5-acetamido-2-hydroxy benzoic acid, and a known NSAID, Indomethacin, for comparative purposes.
| Compound | Dose (mg/kg) | % Inhibition of Writhing | Reference |
| 5-acetamido-2-hydroxy benzoic acid derivative (PS3) | 20 | 74% | [2] |
| 50 | 75% | [2] | |
| Indomethacin | 10 | 62.7 - 73.5% | [3] |
Experimental Protocol: Acetic Acid-Induced Writhing Test
-
Animal Model: Swiss albino mice are typically used. Animals are fasted overnight before the experiment with free access to water.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Drug Administration: The test compound (e.g., this compound), a standard drug (e.g., Indomethacin), and a vehicle (control) are administered orally or intraperitoneally.
-
Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.
-
Observation: The number of abdominal constrictions (writhes) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: ((Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group) x 100.[3]
Antimicrobial Performance
Benzoic acid and its derivatives are known to possess antimicrobial properties. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial and fungal strains.
Comparative Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table provides MIC values for various hydroxybenzoic acid derivatives against Escherichia coli, offering a benchmark for the potential antimicrobial activity of this compound.
| Compound | MIC against E. coli (mg/mL) | Reference |
| Benzoic Acid | 1 | [4] |
| 2-hydroxybenzoic acid (Salicylic Acid) | 1 | [4] |
| 4-hydroxybenzoic acid | >1 | [4] |
| 3,4-dihydroxybenzoic acid | 1 | [4] |
| 3,4,5-trihydroxybenzoic acid | 4 | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., E. coli) is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4]
Mechanism of Action: Cyclooxygenase (COX) Inhibition Pathway
As a derivative of salicylic acid, a well-known NSAID, this compound is predicted to exert its anti-inflammatory and analgesic effects through the inhibition of the cyclooxygenase (COX) pathway. The diagram below illustrates the simplified signaling cascade.
References
- 1. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-hydroxy-5-(p-tolyl)benzoic Acid and Structurally Related Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical and comparative analysis of 2-hydroxy-5-(p-tolyl)benzoic acid and its structural analogs. Due to the limited publicly available experimental data on 2-hydroxy-5-(p-tolyl)benzoic acid, this guide focuses on comparing its potential activities with well-characterized benzoic acid derivatives, particularly in the realms of antioxidant and anti-inflammatory properties. The data presented is based on structure-activity relationship (SAR) studies of related compounds, offering a predictive insight into the potential therapeutic efficacy of 2-hydroxy-5-(p-tolyl)benzoic acid.
Data Presentation: A Comparative Look at Biological Activities
The following tables summarize the anti-inflammatory and antioxidant activities of selected benzoic acid derivatives that are structurally related to 2-hydroxy-5-(p-tolyl)benzoic acid. This comparative data allows for an estimation of the subject compound's potential performance.
Table 1: Anti-inflammatory Activity of Benzoic Acid Derivatives
| Compound | Assay | Dose (mg/kg) | % Inhibition of Edema | Reference Compound | % Inhibition of Edema (Reference) |
| 2-hydroxymethylbenzamide derivative (3d) | Carrageenan-induced paw edema in rats | 100 | 52.1 | Indomethacin | 56.3 |
| 2-hydroxymethylbenzamide derivative (3e) | Carrageenan-induced paw edema in rats | 100 | 45.1 | Indomethacin | 56.3 |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema in rats | 25 | 48.9 - 63.1 | Diclofenac | Not specified in the same study |
| 5-acetamido-2-hydroxy benzoic acid derivative (PS1) | Acetic acid-induced writhing in mice | 50 | 83 | - | - |
| 5-acetamido-2-hydroxy benzoic acid derivative (PS3) | Acetic acid-induced writhing in mice | 50 | 75 | - | - |
Table 2: Antioxidant Activity of Salicylic Acid Derivatives
| Compound | Assay | Concentration (mM) | % DPPH Radical Scavenging |
| Salicylic acid | DPPH | 10 | Low |
| Gentisic acid (2,5-dihydroxybenzoic acid) | DPPH | Not specified | High |
| 5-aminosalicylic acid | DPPH | 0.01 | Higher than Gentisic acid |
| 5-methoxysalicylic acid | DPPH | 10 | Moderate |
| 5-chlorosalicylic acid | DPPH | Not specified | Low |
| 5-nitrosalicylic acid | DPPH | Not specified | Very Low |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard in the field and are crucial for the reproducibility and validation of experimental findings.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats (150-200g) are typically used. The animals are fasted overnight before the experiment with free access to water.
-
Compound Administration: The test compound, such as a 2-hydroxymethylbenzamide derivative, is administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg).[1] The control group receives the vehicle (the solvent used to dissolve the compound), and a reference group receives a standard anti-inflammatory drug like Indomethacin.
-
Induction of Inflammation: One hour after the administration of the test compound, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume in the control group, and Vt is the mean paw volume in the treated group.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This in vitro assay is a standard and straightforward method for determining the antioxidant capacity of a compound.
-
Preparation of Reagents: A stock solution of DPPH in methanol is prepared. Solutions of the test compounds (e.g., salicylic acid derivatives) and a standard antioxidant (like ascorbic acid) are also prepared at various concentrations.[2]
-
Assay Procedure: A specific volume of the DPPH stock solution is added to the test compound solutions. The mixture is then incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity of the compound.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is often determined to quantify the antioxidant potency.[3]
Mandatory Visualizations
The following diagrams illustrate key concepts relevant to the analysis of 2-hydroxy-5-(p-tolyl)benzoic acid and its analogs.
References
Safety Operating Guide
Navigating the Disposal of 2-hydroxy-5-(4-methylphenyl)benzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe and appropriate disposal of 2-hydroxy-5-(4-methylphenyl)benzoic acid, a substituted aromatic carboxylic acid. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of structurally similar compounds is recommended.
Hazard Assessment
Based on the GHS classification of the isomeric compound 2-hydroxy-p-toluic acid (4-methylsalicylic acid), this compound should be handled as a hazardous substance with the following potential hazards:
-
Harmful if swallowed[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
May cause respiratory irritation[1]
Adherence to stringent safety protocols is therefore essential during its handling and disposal.
Personal Protective Equipment (PPE)
When handling this compound for disposal, personnel should, at a minimum, wear the following personal protective equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or other protective clothing. |
Step-by-Step Disposal Protocol
The primary and most compliant method for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain.[2]
1. Waste Segregation and Containerization:
-
Collect waste this compound, including any contaminated materials such as pipette tips, weighing paper, or absorbent pads, in a dedicated and clearly labeled hazardous waste container.
-
The container must be chemically compatible with the waste, in good condition, and have a secure, tight-fitting lid.
2. Labeling:
-
Affix a hazardous waste label to the container as soon as the first piece of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics: "Irritant," "Harmful if Swallowed"
-
The date of accumulation (the date the first waste was added)
-
3. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is away from incompatible materials, particularly strong bases and oxidizing agents.
4. Arranging for Disposal:
-
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often six to twelve months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This guide provides general recommendations for the disposal of this compound based on the available data for similar compounds. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) protocols and to adhere to all local, state, and federal regulations regarding hazardous waste disposal.
References
Personal protective equipment for handling 2-hydroxy-5-(4-methylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-hydroxy-5-(4-methylphenyl)benzoic acid. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Summary
A thorough risk assessment should be conducted before handling this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to mitigate the risks associated with handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1][9] | Protects against eye irritation or serious eye damage from dust or splashes. |
| Skin Protection | Chemical-resistant lab coat, fully buttoned.[1] Disposable nitrile gloves, inspected before use and changed immediately upon contamination.[1][9][10] Fully enclosed, chemical-resistant footwear.[1] | Prevents skin contact which can cause irritation. |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][9] If engineering controls are insufficient, a NIOSH-approved respirator is required.[1] | Minimizes the inhalation of dust which can cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[1]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[1]
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and properly labeled waste containers, before handling the chemical.[1]
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above, ensuring gloves are the correct size and free of defects.
3. Handling the Compound:
-
Weighing: Carefully weigh the desired amount of the compound on a weigh boat inside the chemical fume hood to minimize dust dispersion.
-
Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust.
-
In Case of a Spill:
-
For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For major spills, evacuate the area and follow your institution's emergency procedures.
-
4. Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2][5]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1]
-
Unused Compound: Dispose of any excess or unwanted compound as hazardous chemical waste.
-
-
Disposal Method:
Workflow for Safe Handling
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. carlroth.com [carlroth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. benchchem.com [benchchem.com]
- 10. leelinework.com [leelinework.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
